Glimepiride-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H34N4O5S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide |
InChI |
InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i13D2,14D2 |
InChI Key |
WIGIZIANZCJQQY-RYIWKTDQSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCC(CC2)C)C([2H])([2H])NC(=O)N3CC(=C(C3=O)CC)C |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Glimepiride-d4: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Glimepiride-d4. This deuterated analog of the sulfonylurea drug Glimepiride serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis.
Chemical Identity and Physical Properties
This compound is a stable isotope-labeled version of Glimepiride, where four hydrogen atoms on the phenylethyl group have been replaced by deuterium. This substitution imparts a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical behavior.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-[[4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)-ethyl-d4]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea | [1][2] |
| Synonyms | Glimepiride D4, 3-Ethyl-4-methyl-N-(2-(4-(N-(((1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenyl)ethyl-1,1,2,2-d4)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide | [1][3] |
| CAS Number | 1131981-29-7 | [4] |
| Chemical Formula | C₂₄H₃₀D₄N₄O₅S | |
| Molecular Weight | 494.64 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | ~207 °C (for unlabeled Glimepiride) | |
| Purity | ≥95% by HPLC, ≥95% isotopic purity (D) |
Table 2: Solubility of Glimepiride (as a proxy for this compound)
| Solvent | Solubility |
| DMSO | ~3 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Water | Practically insoluble |
| Aqueous Buffers | Sparingly soluble |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available and is likely proprietary, the general synthesis of sulfonylureas and the introduction of deuterium are well-established processes.
The synthesis of Glimepiride typically involves the reaction of a sulfonamide with an isocyanate. For this compound, a deuterated starting material, specifically 2-(4-aminosulfonylphenyl)ethylamine-d4, would be required. This deuterated intermediate could be synthesized through methods involving deuterium gas (D₂) reduction of a suitable precursor or by using deuterated reducing agents like lithium aluminum deuteride (LiAlD₄).
The general synthetic approach would likely follow these key steps:
-
Synthesis of the Deuterated Phenylethylamine Intermediate: This is the critical step for introducing the deuterium labels.
-
Formation of the Sulfonamide: Reaction of the deuterated phenylethylamine with a suitable sulfonyl chloride.
-
Urea Formation: The final step involves the coupling of the deuterated sulfonamide with trans-4-methylcyclohexyl isocyanate to form the sulfonylurea bridge.
The purification of the final product would typically be achieved through recrystallization or column chromatography.
Mechanism of Action
Glimepiride, and by extension this compound, exerts its primary therapeutic effect by stimulating insulin release from pancreatic β-cells. This is achieved through the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.
The binding of Glimepiride to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel leads to its closure. This closure inhibits potassium efflux, causing depolarization of the cell membrane. The resulting depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules.
Beyond its effects on insulin secretion, Glimepiride may also have extrapancreatic effects, including enhancing insulin sensitivity in peripheral tissues.
Caption: Signaling pathway of Glimepiride's mechanism of action in pancreatic β-cells.
Experimental Protocols: Analytical Methods
This compound is primarily used as an internal standard in the quantitative analysis of Glimepiride in biological matrices. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common analytical technique.
High-Performance Liquid Chromatography (HPLC) Method for Glimepiride
This protocol is a general guideline and may require optimization for specific instrumentation and applications.
Objective: To separate and quantify Glimepiride in a sample.
Materials:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Glimepiride reference standard
-
This compound (as internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic sodium phosphate
-
Phosphoric acid
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffer solution by dissolving 0.5 g of monobasic sodium phosphate in 500 mL of HPLC grade water.
-
Adjust the pH of the buffer to 2.1 with 10% phosphoric acid.
-
The mobile phase is a mixture of the buffer and acetonitrile (e.g., 50:50 v/v). The exact ratio may need optimization.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Glimepiride reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Prepare an internal standard stock solution of this compound (e.g., 1 mg/mL).
-
Spike each working standard and sample with a fixed concentration of the this compound internal standard.
-
-
Sample Preparation:
-
For drug substance: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
For biological samples (e.g., plasma): Perform a protein precipitation step by adding a water-miscible organic solvent (e.g., acetonitrile) in a 3:1 ratio to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be injected or further processed.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 2.1) : Acetonitrile (e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 228 nm
-
-
Data Analysis:
-
Integrate the peak areas of Glimepiride and this compound.
-
Calculate the ratio of the peak area of Glimepiride to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.
-
Determine the concentration of Glimepiride in the samples from the calibration curve.
-
Caption: Experimental workflow for the HPLC analysis of Glimepiride.
LC-MS/MS Method Considerations
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method. The HPLC conditions can be similar to those described above, with the mobile phase being compatible with mass spectrometry (e.g., using volatile buffers like ammonium acetate or formic acid).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Transitions: Specific precursor-to-product ion transitions for both Glimepiride and this compound are monitored in Multiple Reaction Monitoring (MRM) mode. This provides high specificity and reduces background noise.
Toxicological Properties
The safety data for this compound is expected to be very similar to that of Glimepiride. It is suspected of damaging fertility or the unborn child. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.
Conclusion
This compound is an essential analytical tool for researchers and drug development professionals working with Glimepiride. Its stable isotope labeling allows for accurate and precise quantification in various matrices. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic strategy, its mechanism of action, and detailed analytical methodologies to aid in its effective use in a laboratory setting.
References
Synthesis and Characterization of Glimepiride-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Glimepiride-d4, a deuterated analog of the oral hypoglycemic agent Glimepiride. The inclusion of deuterium atoms makes this compound an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantitative analysis of Glimepiride in biological matrices. This document outlines the general synthetic strategies, detailed characterization methodologies, and relevant data for researchers working with this stable isotope-labeled compound.
Synthesis of this compound
The synthesis of this compound involves the incorporation of four deuterium atoms into the Glimepiride structure. While specific, detailed proprietary synthesis protocols are not publicly available, the general approach involves utilizing a deuterated starting material in one of the key synthetic steps for Glimepiride. The primary strategies for synthesizing sulfonylureas like Glimepiride can be adapted for its deuterated counterpart.
A common synthetic route for Glimepiride involves the condensation of a sulfonamide intermediate with an isocyanate. To produce this compound, a deuterated version of one of these key intermediates would be employed. One plausible approach is the use of a deuterated amine in the formation of the isocyanate or the use of a deuterated sulfonamide. The introduction of deuterium is a critical step that must be carefully controlled to ensure the correct placement and high isotopic enrichment of the final product.
The general synthetic pathway can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Characterization of this compound
The comprehensive characterization of this compound is essential to confirm its chemical identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is utilized to determine the chemical purity of this compound and to separate it from any non-deuterated Glimepiride or other impurities.
Experimental Protocol:
A validated Reverse-Phase HPLC (RP-HPLC) method is typically used for the analysis of Glimepiride and its deuterated analog.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or acetic acid). A common mobile phase composition is a mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of 228 nm or 230 nm.[1]
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
| Parameter | Typical Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228 nm or 230 nm[1] |
| Expected Purity | >95% |
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining its isotopic enrichment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed for its high sensitivity and selectivity.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Mass Analyzer: Operated in full scan mode to determine the parent ion mass and in Multiple Reaction Monitoring (MRM) or product ion scan mode for structural confirmation and quantification.
-
MRM Transitions: For Glimepiride, a common transition is m/z 491.2 → 352.2. For this compound, the expected parent ion would be at m/z 495.2, and a characteristic fragment would be monitored.
-
Data Analysis: The mass spectrum will show a peak corresponding to the molecular weight of this compound. The isotopic enrichment is determined by comparing the intensity of the ion corresponding to this compound with the intensity of the ion for unlabeled Glimepiride.
| Parameter | Expected Value for this compound |
| Molecular Formula | C24H30D4N4O5S |
| Molecular Weight | 494.64 g/mol |
| [M+H]+ Ion (m/z) | 495.2 |
| Isotopic Purity (Atom % D) | >95% |
The workflow for characterization can be visualized as follows:
Caption: Workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound and to determine the position of the deuterium atoms. Both ¹H NMR and ¹³C NMR are valuable for this purpose.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3).
-
¹H NMR: The ¹H NMR spectrum of this compound will be similar to that of unlabeled Glimepiride, but with the absence of signals corresponding to the protons that have been replaced by deuterium. The integration of the remaining proton signals will confirm the successful deuteration.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling.
Reference ¹H NMR Data for Unlabeled Glimepiride (in DMSO-d6, chemical shifts in ppm):
The ¹H NMR spectrum of unlabeled Glimepiride shows characteristic peaks for the aromatic protons, the ethyl and methyl groups on the pyrrolinone ring, the cyclohexyl protons, and the protons of the ethyl linker. In the ¹H NMR spectrum of this compound, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.
Reference ¹³C NMR Data for Unlabeled Glimepiride (in DMSO-d6, chemical shifts in ppm):
The ¹³C NMR spectrum of unlabeled Glimepiride displays distinct signals for the carbonyl carbons, the aromatic carbons, the carbons of the pyrrolinone and cyclohexyl rings, and the aliphatic carbons. In the spectrum of this compound, the deuterated carbons will show characteristic splitting patterns.
| Technique | Purpose | Expected Outcome for this compound |
| ¹H NMR | Structural confirmation and deuterium location | Absence or significant reduction of proton signals at the deuterated positions compared to the spectrum of unlabeled Glimepiride. |
| ¹³C NMR | Structural confirmation and deuterium location | Characteristic splitting of carbon signals for the deuterated positions due to C-D coupling. |
Applications
This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Glimepiride in biological samples such as plasma and serum.[2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise measurements. This is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies.
References
Glimepiride-d4: A Comprehensive Technical Guide to the Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for Glimepiride-d4. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes and analytical methodologies used to ensure the identity, purity, and quality of this isotopically labeled internal standard.
Quantitative Data Summary
The following tables summarize the typical quantitative data presented in a Certificate of Analysis for this compound. These values are representative and may vary between different batches and suppliers.
Table 1: Identification and General Properties
| Test | Specification |
| Product Name | This compound |
| CAS Number | 1131981-29-7 |
| Chemical Name | 3-Ethyl-4-methyl-N-(2-(4-(N-(((1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenyl)ethyl-1,1,2,2-d4)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide |
| Molecular Formula | C₂₄H₃₀D₄N₄O₅S |
| Molecular Weight | 494.64 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in DMSO and Methanol |
Table 2: Purity and Isotopic Enrichment
| Test | Method | Specification |
| Chromatographic Purity | HPLC | ≥98% |
| Mass Spectrometry Purity | LC-MS | Conforms to Structure |
| Isotopic Enrichment (d4) | Mass Spec | ≥99% |
| ¹H-NMR | NMR | Conforms to Structure |
Experimental Protocols
Detailed methodologies for the key analytical experiments are crucial for the accurate assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the chromatographic purity of this compound and to identify and quantify any related impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and a buffer such as phosphate buffer or water with an acid modifier like formic acid. A common mobile phase composition is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.[2]
-
Detection : UV detection at a wavelength of 228 nm or 230 nm.[3]
-
Injection Volume : 5-20 µL.
-
Sample Preparation : A stock solution of this compound is prepared in a suitable solvent such as methanol or a mixture of acetonitrile and water. This stock solution is then diluted to an appropriate concentration for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment
LC-MS is a powerful technique used to confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation : A liquid chromatograph coupled to a mass spectrometer, often a tandem mass spectrometer (MS/MS).
-
Ionization Source : Electrospray Ionization (ESI) is commonly used.
-
Chromatography : Similar HPLC conditions as described above can be used to separate the analyte before it enters the mass spectrometer.
-
Mass Analysis :
-
Full Scan Mode : To confirm the molecular weight of this compound (m/z around 495.2 for [M+H]⁺).
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) : To selectively detect and quantify the deuterated and non-deuterated forms of Glimepiride, allowing for the calculation of isotopic enrichment. For Glimepiride, the transition of m/z 491.2 → 351.8 is often monitored.
-
Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the chemical shifts and splitting patterns of its protons. The absence of signals at specific positions where deuterium has been incorporated confirms the isotopic labeling.
-
Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent : A deuterated solvent in which the sample is soluble, such as DMSO-d₆.
-
Data Acquisition : Standard ¹H-NMR acquisition parameters are used.
-
Data Analysis : The resulting spectrum is compared to the known spectrum of non-deuterated Glimepiride to confirm the structural integrity and the positions of deuterium labeling.
Visualizations
Certificate of Analysis Workflow
The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a pharmaceutical standard like this compound.
Caption: Workflow for Certificate of Analysis Generation.
Chemical Structure of this compound
This diagram shows the chemical structure of Glimepiride with the positions of deuterium labeling indicated.
Caption: Chemical Structure of this compound.
References
Isotopic Purity of Glimepiride-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of Glimepiride-d4, a deuterated analog of the anti-diabetic drug Glimepiride. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and bioequivalence studies or in metabolic profiling. Accurate determination of isotopic purity is critical for ensuring the reliability and accuracy of analytical data.
Introduction to this compound and Isotopic Purity
This compound is a stable isotope-labeled version of Glimepiride where four hydrogen atoms have been replaced by deuterium atoms. This labeling provides a distinct mass difference, allowing it to be used as an ideal internal standard for the quantification of Glimepiride in biological matrices by mass spectrometry.
Isotopic purity refers to the percentage of the molecules in a sample that contain the desired number of isotopic labels. In the case of this compound, this is the percentage of molecules that are fully deuterated with four deuterium atoms (d4). The presence of molecules with fewer deuterium atoms (d3, d2, d1) or no deuterium atoms (d0) constitutes isotopic impurities. The chemical purity, on the other hand, refers to the freedom from other chemical compounds. A high chemical purity does not necessarily imply a high isotopic purity.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically high, often exceeding 98%. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.
| Parameter | Specification/Value | Source |
| Chemical Purity | >90% (Chromatographic) | [1] |
| Isotopic Purity (d4) | 99.39% | [2] |
| Molecular Formula | C₂₄H₃₀D₄N₄O₅S | [3] |
| Molecular Weight | 494.64 g/mol | [3] |
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) Method
High-resolution mass spectrometry (HRMS) is the most common and accurate method for determining the isotopic distribution of deuterated compounds.
3.1.1. Experimental Workflow
3.1.2. Detailed Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable organic solvent, such as methanol or acetonitrile, to a final concentration of 1 µg/mL.
-
-
Liquid Chromatography (LC) Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 490 to 500.
-
Resolution: High resolution (>10,000).
-
Key Ions to Monitor:
-
d0 (C₂₄H₃₄N₄O₅S): [M+H]⁺ ≈ 491.23
-
d1 (C₂₄H₃₃DN₄O₅S): [M+H]⁺ ≈ 492.24
-
d2 (C₂₄H₃₂D₂N₄O₅S): [M+H]⁺ ≈ 493.24
-
d3 (C₂₄H₃₁D₃N₄O₅S): [M+H]⁺ ≈ 494.25
-
d4 (C₂₄H₃₀D₄N₄O₅S): [M+H]⁺ ≈ 495.26
-
-
-
Data Analysis:
-
Extract the ion chromatograms for each of the theoretical m/z values corresponding to the d0, d1, d2, d3, and d4 species.
-
Integrate the peak area for each extracted ion chromatogram.
-
Calculate the percentage of each isotopic species using the following formula:
% d_i = (Area_i / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4)) * 100
where i represents the number of deuterium atoms (0 to 4).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
¹H NMR and ²H NMR can be used to assess isotopic purity. ¹H NMR can be used to look for the absence of signals at the positions where deuterium has been incorporated. ²H NMR directly detects the deuterium nuclei.
3.2.1. Logical Relationship for NMR Analysis
References
Glimepiride-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Glimepiride-d4 as an internal standard in the quantitative analysis of glimepiride in biological matrices. The focus is on leveraging deuterated standards to enhance the accuracy, precision, and robustness of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Therapeutic Mechanism of Action of Glimepiride
Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin release from functional pancreatic β-cells.[1][2] Glimepiride binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cell membrane.[3] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[2]
Beyond its pancreatic effects, glimepiride is also known to have extrapancreatic actions, such as enhancing peripheral insulin sensitivity. This is thought to involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and fat tissues, which facilitates glucose uptake.
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for achieving accurate and precise results. The IS is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis.
Deuterated internal standards, such as this compound, are considered the "gold standard" for quantitative mass spectrometry. In this compound, four hydrogen atoms in the glimepiride molecule have been replaced with deuterium atoms. This isotopic labeling results in a molecule that is chemically almost identical to glimepiride but has a higher mass.
The "mechanism of action" of this compound as an internal standard lies in its ability to mimic the behavior of the unlabeled glimepiride throughout the analytical process:
-
Co-elution: Due to its similar chemical structure, this compound co-elutes with glimepiride from the liquid chromatography column. This is a critical characteristic, as it ensures that both the analyte and the internal standard experience the same matrix effects at the same time.
-
Similar Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard.
-
Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a major source of variability in LC-MS/MS assays. Since this compound co-elutes and has nearly identical ionization properties to glimepiride, it experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively normalized.
-
Compensation for Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system, such as variations in injection volume or ion source efficiency, will affect both the analyte and the internal standard equally. The use of the peak area ratio corrects for this variability.
Experimental Protocol for the Quantification of Glimepiride using this compound
The following is a detailed methodology for a validated UPLC-MS/MS method for the determination of glimepiride in human plasma using Glimepiride-d5 as an internal standard. This protocol demonstrates a typical application of a deuterated internal standard in a bioanalytical workflow.
Materials and Reagents
-
Glimepiride reference standard
-
Glimepiride-d5 internal standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Dimethyl sulfoxide (DMSO)
-
Methanol (HPLC grade)
-
Water (ultrapure)
-
Blank human plasma
Instrumentation
-
UPLC System: Acquity UPLC unit (Waters Corp., Milford, USA)
-
Mass Spectrometer: Triple quadrupole (TQD) mass spectrometer with a positive electrospray ionization (ESI) source
Preparation of Solutions
-
Glimepiride Stock Solution (100 µg/mL): Prepared by dissolving 50 mg of glimepiride in 5.0 mL of DMSO and then diluting to 50.0 mL with methanol.
-
Glimepiride Working Solutions: Prepared by further diluting the stock solution with methanol to obtain various concentration levels for calibration standards and quality control samples.
-
Internal Standard Stock Solution: Prepared by dissolving 0.94 mg of Glimepiride-d5 in 0.1 mL of DMSO and then diluting to 10.0 mL with methanol.
-
Internal Standard Working Solution (0.014 µg/mL): Prepared by further diluting the IS stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label disposable Eppendorf tubes for blank, zero, standards, quality controls (QCs), and unknown samples.
-
Dispense 250.0 µL of the respective plasma sample into the appropriately labeled tubes.
-
Add 750 µL of the internal standard working solution (0.014 µg/mL in acetonitrile) to all tubes except the blank.
-
Vortex the samples for 30 seconds.
-
Centrifuge the samples for 20.0 minutes at 4000 rpm.
-
Transfer 250.0 µL of the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness in a concentrator for 30 minutes at 60 °C.
-
Reconstitute the dried residue with 250 µL of water and vortex for 30 seconds.
-
Inject 10.0 µL of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| UPLC Column | Acquity UPLC BEH C18 |
| Mobile Phase | Acetonitrile and 0.1% Ammonium Formate (70:30) |
| Flow Rate | 0.30 mL/min |
| Run Time | 1.00 min |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transition (Glimepiride) | m/z 491.188 → 126.009 |
| MRM Transition (Glimepiride-d5) | m/z 496.188 → 131.009 |
| Cone Voltage | 22 V |
| Collision Energy | 36 eV |
Data Presentation and Performance Characteristics
The use of this compound as an internal standard allows for the development of a robust and reliable bioanalytical method. The performance characteristics of the method described above are summarized in the following tables.
Table 2: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 1–100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| % RSD at LLOQ | 12.12% |
Table 3: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% RE) |
| 3 | < 9.65% | < 9.65% | -5.40% to 0.70% |
| 40 | < 9.65% | < 9.65% | -5.40% to 0.70% |
| 80 | < 9.65% | < 9.65% | -5.40% to 0.70% |
Table 4: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect |
| Glimepiride | 51.20% - 63.44% | 0.9864 - 1.0310 |
| Glimepiride-d5 (IS) | 80.03% | Not explicitly stated, but compensated for by the IS |
The data demonstrates that the method is linear, sensitive, precise, and accurate, meeting the validation criteria set by regulatory agencies like the FDA. The consistent recovery of the internal standard ensures that any variability in the extraction of glimepiride is effectively corrected.
Conclusion
This compound serves as an ideal internal standard for the quantitative determination of glimepiride in biological matrices. Its mechanism of action is rooted in its chemical and physical similarity to the unlabeled analyte, allowing it to track and correct for variations throughout the analytical process. This includes sample preparation, chromatographic separation, and mass spectrometric detection. The use of a deuterated internal standard like this compound is a cornerstone of modern bioanalytical method development, enabling the generation of high-quality, reliable data essential for pharmacokinetic, bioequivalence, and other clinical and preclinical studies in drug development.
References
Glimepiride-d4: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Glimepiride-d4, a deuterated analog of the anti-diabetic drug Glimepiride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical testing.
Introduction
This compound is a stable isotope-labeled version of Glimepiride, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of Glimepiride in biological matrices using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a deuterated internal standard is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative methods.[1]
Physical and Chemical Properties
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-[[4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)-ethyl-d4]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea | [4] |
| Molecular Formula | C24H30D4N4O5S | |
| Molecular Weight | 494.64 g/mol | |
| CAS Number | 1131981-29-7 | |
| Appearance | White to off-white solid | |
| Melting Point | ~207 °C (for non-deuterated Glimepiride) |
Table 2: Solubility Data of Glimepiride (as an approximation for this compound)
| Solvent | Solubility | Reference |
| Water | Practically insoluble (0.0038 mg/mL) | |
| Methanol | Slightly soluble | |
| Ethanol | Slightly soluble | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~3 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Spectral Data
Detailed spectral data for this compound is often provided by the supplier in the Certificate of Analysis. The following provides a general overview of the expected spectral characteristics based on the structure and data from the non-deuterated form.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of Glimepiride, with the key difference being the absence of signals corresponding to the four deuterated positions in the ethyl group attached to the phenyl ring. The Certificate of Analysis for this compound confirms that its ¹H-NMR spectrum conforms to the expected structure. The ¹H NMR signals for non-deuterated Glimepiride in DMSO-d6 are well-documented.
-
Mass Spectrometry (MS): In a mass spectrum, this compound will exhibit a molecular ion peak that is 4 mass units higher than that of unlabeled Glimepiride due to the presence of four deuterium atoms. The mass spectrum of this compound conforms to its structure.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be very similar to that of Glimepiride, as the substitution of hydrogen with deuterium typically results in only minor shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds. The characteristic peaks for Glimepiride include N-H stretching, C=O stretching, C-N stretching, and S=O stretching vibrations.
Experimental Protocols
This compound is primarily used as an internal standard in the quantitative analysis of Glimepiride in biological samples. Below is a representative experimental protocol for the analysis of Glimepiride in human plasma using LC-MS/MS.
Quantification of Glimepiride in Human Plasma by LC-MS/MS
This protocol outlines the key steps for the extraction and analysis of Glimepiride from human plasma using this compound as an internal standard.
4.1.1. Materials and Reagents
-
Glimepiride reference standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized or HPLC grade)
-
Solid-phase extraction (SPE) cartridges
4.1.2. Preparation of Standard and Quality Control Solutions
-
Stock Solutions: Prepare individual stock solutions of Glimepiride and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions of Glimepiride by serially diluting the stock solution with a methanol-water (1:1, v/v) mixture. Prepare a working solution of this compound (internal standard) at a suitable concentration (e.g., 500 ng/mL) in water.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the Glimepiride working solutions to prepare calibration standards at various concentration levels (e.g., 2.0–650.0 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
4.1.3. Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the this compound internal standard working solution.
-
Vortex the samples briefly.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma samples onto the conditioned SPE cartridges.
-
Wash the cartridges to remove interferences.
-
Elute Glimepiride and this compound from the cartridges using an appropriate elution solvent (e.g., acetonitrile-methanol (1:1, v/v) containing 0.05% formic acid).
-
The eluate can be directly injected into the LC-MS/MS system.
4.1.4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A mixture of acetonitrile and 2 mM ammonium formate (pH adjusted to 3.5 with formic acid) in an isocratic or gradient elution.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glimepiride: Monitor the transition of the protonated molecule [M+H]⁺ to a specific product ion (e.g., m/z 491.2 → 352.1).
-
This compound: Monitor the transition of the protonated molecule [M+D+H]⁺ to its corresponding product ion (e.g., m/z 495.2 → 356.1). The exact m/z values may vary slightly depending on the instrument and deuteration pattern. A study using Glimepiride-d8 monitored m/z 499.26 → 359.96.
-
-
4.1.5. Data Analysis
Construct a calibration curve by plotting the peak area ratio of Glimepiride to this compound against the concentration of the calibration standards. Determine the concentration of Glimepiride in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Signaling Pathway of Glimepiride
Glimepiride exerts its hypoglycemic effect primarily by stimulating insulin release from pancreatic β-cells. This is achieved by blocking ATP-sensitive potassium (K-ATP) channels in the cell membrane.
Caption: Signaling pathway of Glimepiride in pancreatic β-cells.
Experimental Workflow for Glimepiride Quantification
The following diagram illustrates the general workflow for quantifying Glimepiride in a biological sample using this compound as an internal standard.
References
Glimepiride-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glimepiride-d4, a deuterated analog of the oral hypoglycemic agent Glimepiride. This document is intended for researchers, scientists, and professionals in drug development, offering key quantitative data, detailed experimental methodologies, and a summary of its core mechanism of action.
Core Compound Data
This compound is a stable, isotopically labeled form of Glimepiride, primarily used as an internal standard in pharmacokinetic studies and analytical method development. The inclusion of deuterium atoms results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometry-based analyses.
| Parameter | Value | References |
| CAS Number | 1131981-29-7 | [1][2][3][4][5] |
| Molecular Formula | C₂₄H₃₀D₄N₄O₅S | |
| Molecular Weight | 494.64 g/mol |
Mechanism of Action and Signaling Pathways
As a deuterated analog, this compound is expected to exhibit the same mechanism of action as Glimepiride. Glimepiride primarily acts as an insulin secretagogue, stimulating the release of insulin from pancreatic β-cells. This action is crucial for managing type 2 diabetes mellitus.
The principal mechanism involves the binding to and blocking of ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells. This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules.
Beyond its effects on the pancreas, Glimepiride also has extrapancreatic effects, such as enhancing the sensitivity of peripheral tissues to insulin. This may involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and fat tissues, facilitating glucose uptake. Some studies also suggest that Glimepiride can activate the PI3K/Akt signaling pathway, which is involved in cell proliferation and differentiation.
Experimental Protocols
Due to its primary use as an internal standard, specific experimental protocols for this compound itself are not widely published. However, the methodologies for its parent compound, Glimepiride, are well-documented and directly applicable.
High-Performance Liquid Chromatography (HPLC) for Quantification
A common method for the analysis of Glimepiride in pharmaceutical formulations is reverse-phase HPLC.
-
Column: Cogent Bidentate C18™, 4μm, 100Å (4.6 x 75mm).
-
Mobile Phase: A 50:50 (v/v) mixture of deionized water and acetonitrile, with 0.1% formic acid.
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV at 230 nm.
-
Sample Preparation: A 1 mg tablet of Glimepiride is ground and dissolved in a 4 mL volumetric flask with a 50:50 acetonitrile/water mixture, followed by sonication for 10 minutes. The solution is then diluted to the mark, filtered through a 0.45μm nylon syringe filter, and further diluted 1:10.
Spectrophotometric Analysis
A simple and sensitive spectrophotometric method can also be employed for the estimation of Glimepiride.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): 226.0 nm.
-
Concentration Range: The Beer-Lambert law is obeyed in the concentration range of 2-32 µg/mL.
-
Procedure: A stock solution is prepared by dissolving a known weight of Glimepiride in methanol. This stock solution is then serially diluted with methanol to obtain concentrations within the linear range for absorbance measurement.
Euglycemic and Hyperglycemic Clamp Studies
These studies are used to assess the effect of Glimepiride on insulin sensitivity and secretion.
-
Euglycemic Clamp: This technique is used to quantify insulin sensitivity. A constant infusion of insulin is administered, and blood glucose levels are maintained at a normal level by a variable infusion of glucose. The amount of glucose required to maintain euglycemia is a measure of insulin sensitivity.
-
Hyperglycemic Clamp: This method assesses insulin secretion. Blood glucose is raised to and maintained at a specific hyperglycemic level by a variable glucose infusion. The amount of insulin secreted in response to this sustained hyperglycemia is then measured. In studies with Glimepiride, it has been shown to improve both the first and second phases of insulin secretion.
Conclusion
This compound serves as an essential tool for the precise quantification of Glimepiride in various biological matrices and pharmaceutical formulations. Its physicochemical properties are well-defined, and the established analytical and pharmacological protocols for Glimepiride provide a solid foundation for its application in research and development. Understanding the mechanism of action of the parent compound is key to interpreting data generated using its deuterated analog.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Glimepiride - Wikipedia [en.wikipedia.org]
- 3. Glimepiride induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Glimepiride? [synapse.patsnap.com]
- 5. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
The Critical Role of Glimepiride-d4 in Modern Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental role of Glimepiride-d4, a deuterated analog of the anti-diabetic drug Glimepiride, in the bioanalysis of the parent compound. Its application as an internal standard is pivotal for the accurate quantification of Glimepiride in complex biological matrices, a critical step in pharmacokinetic, bioequivalence, and toxicokinetic studies.
Introduction to Glimepiride and the Need for an Ideal Internal Standard
Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2][3][4][5] Its mechanism of action involves stimulating insulin release from pancreatic β-cells and increasing peripheral tissue sensitivity to insulin. Accurate measurement of Glimepiride concentrations in biological fluids like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations that can affect the accuracy and precision of results. These variations can arise from sample preparation inconsistencies, matrix effects (where components of the biological sample interfere with the analysis), and fluctuations in instrument performance. To compensate for these potential errors, an internal standard (IS) is incorporated into the analytical workflow.
An ideal internal standard should be a compound that is structurally and physicochemically similar to the analyte of interest but can be distinguished by the detector. This ensures that the IS experiences similar extraction recovery, ionization efficiency, and chromatographic retention to the analyte, thereby normalizing for any variations during the analytical process.
This compound: The Internal Standard of Choice
This compound is a stable isotope-labeled (SIL) version of Glimepiride, where four hydrogen atoms have been replaced by deuterium atoms. This substitution makes it an exemplary internal standard for the bioanalysis of Glimepiride for several key reasons:
-
Co-elution and Similar Physicochemical Properties: Due to its structural similarity to Glimepiride, this compound exhibits nearly identical chromatographic behavior, meaning it elutes at almost the same time as the analyte. This co-elution is crucial as it ensures that both compounds are subjected to the same matrix effects at the same point in the analysis.
-
Similar Extraction Recovery: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), this compound will have a recovery rate that closely mimics that of Glimepiride, effectively correcting for any sample loss.
-
Comparable Ionization Efficiency: In the mass spectrometer's ion source, this compound ionizes in a manner very similar to the unlabeled drug, compensating for any fluctuations in ionization efficiency.
-
Mass-Based Differentiation: The key difference between this compound and Glimepiride is its molecular weight. The four deuterium atoms increase the mass of the molecule by four Daltons. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling independent quantification of each.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis by LC-MS/MS, providing the highest level of accuracy and precision. While other deuterated forms like Glimepiride-d5 and Glimepiride-d8 have also been successfully used, the underlying principles of their application remain the same.
Experimental Workflow and Protocols
The bioanalytical workflow for the quantification of Glimepiride using this compound as an internal standard typically involves sample preparation, LC-MS/MS analysis, and data processing.
References
Methodological & Application
Application Note: Quantitative Analysis of Glimepiride in Human Plasma Using Glimepiride-d4 as an Internal Standard by LC-MS/MS
Introduction
Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2] It primarily works by stimulating the release of insulin from pancreatic β-cells.[1][3][4] Accurate quantification of glimepiride in biological matrices like human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Glimepiride-d4, is the gold standard in quantitative bioanalysis. It mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability, thus ensuring the highest accuracy and precision.
This application note details a robust and validated LC-MS/MS method for the quantification of glimepiride in human plasma using this compound as the internal standard.
Glimepiride Mechanism of Action
Glimepiride lowers blood glucose by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic beta cells. This binding leads to the closure of these channels, causing membrane depolarization. The change in membrane potential opens voltage-dependent calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream. Glimepiride may also have extra-pancreatic effects, such as increasing peripheral insulin sensitivity.
Caption: Simplified signaling pathway of Glimepiride in pancreatic β-cells.
Experimental Protocol
This protocol is a composite method based on common parameters found in published literature. Researchers should perform internal validation.
1. Materials and Reagents
-
Glimepiride reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (reagent grade)
-
Ammonium Formate (reagent grade)
-
Ultrapure Water
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
2. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
| LC Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 2 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic: 88% B |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | ~2.0 minutes |
| MS Parameter | Glimepiride | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 491.2 → 351.8 | 495.2 → 355.8 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (eV) | Optimized (Typically 15-25 eV) | Optimized (Typically 15-25 eV) |
| Cone Voltage (V) | Optimized (Typically 20-35 V) | Optimized (Typically 20-35 V) |
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Glimepiride and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Glimepiride stock solution with 50:50 methanol:water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.
4. Sample Preparation (Protein Precipitation) This workflow outlines the sample preparation using a simple and rapid protein precipitation method.
Caption: Experimental workflow for plasma sample preparation and analysis.
5. Calibration Curve and Quality Control Samples
-
Prepare CC standards by spiking drug-free plasma with the appropriate working standard solutions to achieve a concentration range of 1.0 to 500.0 ng/mL .
-
Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (LQC, ~3 ng/mL), Medium (MQC, ~200 ng/mL), and High (HQC, ~400 ng/mL).
Method Validation and Performance
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). The following tables summarize typical performance characteristics.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1.0 - 500.0 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| LLOQ Precision (%CV) | < 15% |
| LLOQ Accuracy (%RE) | ± 15% |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | ||
| Precision (%CV) | Accuracy (%RE) | Precision (%CV) | Accuracy (%RE) | ||
| LQC | 3.0 | < 10% | ± 8% | < 12% | ± 10% |
| MQC | 200.0 | < 8% | ± 5% | < 9% | ± 7% |
| HQC | 400.0 | < 7% | ± 6% | < 8% | ± 8% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3.0 | 85 - 95% | 90 - 105% |
| HQC | 400.0 | 88 - 98% | 92 - 103% |
| IS | 100.0 | 87 - 96% | 91 - 104% |
Recovery is calculated by comparing the analyte response in extracted samples to that of post-extraction spiked samples. Matrix effect is assessed by comparing the response in post-extraction spiked samples to that in pure solution.
Conclusion
The described LC-MS/MS method, utilizing protein precipitation for sample preparation and this compound as an internal standard, provides a rapid, sensitive, and reliable approach for the quantification of glimepiride in human plasma. The method demonstrates excellent performance in linearity, precision, accuracy, and recovery, making it well-suited for high-throughput analysis in clinical and research settings.
References
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Bioanalytical Method for the Quantification of Glimepiride in Human Plasma Using Glimepiride-d4 as an Internal Standard
Introduction
Glimepiride is an oral hypoglycemic agent belonging to the sulfonylurea class, widely prescribed for the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves stimulating insulin release from pancreatic β-cells.[1][2] To support pharmacokinetic, bioequivalence, and toxicokinetic studies, a robust and reliable bioanalytical method for the quantification of Glimepiride in biological matrices is essential. This application note describes a sensitive and specific HPLC-MS/MS method for the determination of Glimepiride in human plasma, employing Glimepiride-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. While the specific examples in the literature may use other deuterated forms like Glimepiride-d5 or d8, the principles and procedures outlined are directly applicable to this compound.[1]
Principle
The method involves the extraction of Glimepiride and its internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Glimepiride and this compound. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Glimepiride reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥95%)
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical grade formic acid and ammonium formate
-
Control human plasma (with K2-EDTA as anticoagulant)
2. Instrumentation
-
Liquid Chromatography: A UPLC or HPLC system, such as a Shimadzu HPLC (Model SIL 20 AC HT) or an Acquity UPLC unit (Waters Corp.).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Preparation of Stock and Working Solutions
-
Glimepiride Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Glimepiride in methanol.
-
Glimepiride Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a methanol-water mixture (50:50, v/v) to achieve concentrations for calibration standards and quality control samples.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
This compound Working Solution (IS Solution): Dilute the this compound stock solution with acetonitrile to a final concentration of approximately 15 ng/mL.
4. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards (CS): Spike appropriate amounts of the Glimepiride working solutions into blank human plasma to obtain final concentrations ranging from 1 to 100 ng/mL (e.g., 1, 2, 4, 10, 20, 50, 75, and 100 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC, 3 ng/mL), Medium (MQC, 40 ng/mL), and High (HQC, 80 ng/mL).
5. Sample Preparation Protocol (Protein Precipitation)
-
Label Eppendorf tubes for blanks, zero standards, calibration standards, QC samples, and study samples.
-
Pipette 250 µL of the respective plasma sample into the labeled tubes.
-
Add 750 µL of the this compound working solution (in acetonitrile) to each tube (except for the blank, to which blank acetonitrile is added).
-
Vortex the tubes for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the samples at 4000 rpm for 20 minutes to pellet the precipitated proteins.
-
Transfer 250 µL of the supernatant to a new set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40-60°C.
-
Reconstitute the dried residue with 250 µL of the mobile phase.
-
Vortex for 30 seconds and inject a small volume (e.g., 10 µL) into the HPLC-MS/MS system.
6. Method Validation Protocol
The developed method must be validated according to the guidelines of regulatory agencies such as the US Food and Drug Administration (FDA). The following parameters should be evaluated:
-
Selectivity: Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of Glimepiride and this compound.
-
Linearity and Range: Construct a calibration curve by plotting the peak area ratio (Glimepiride/Glimepiride-d4) against the nominal concentration of Glimepiride. A linear regression with a weighting factor (e.g., 1/x² or 1/x) should be applied. The correlation coefficient (r²) should be ≥0.99.
-
Accuracy and Precision: Analyze the LLOQ and QC samples in replicate (n=6) on the same day (intra-day) and on at least three different days (inter-day). The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: The extraction recovery of Glimepiride and the internal standard should be determined at three QC levels by comparing the peak areas of extracted samples with those of un-extracted standards.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix. This is assessed by comparing the peak areas of analytes spiked into extracted blank plasma with those of pure standard solutions.
-
Stability: Assess the stability of Glimepiride in plasma under various conditions, including freeze-thaw cycles (at least three cycles), short-term storage at room temperature, long-term storage at -80°C, and post-preparative stability in the autosampler.
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Ammonium Formate (70:30, v/v) |
| Flow Rate | 0.30 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Glimepiride) | m/z 491.2 → 352.1 (or 126.0) |
| MRM Transition (this compound) | m/z 495.2 → 356.1 (or 130.0) - Note: Transitions should be optimized based on the specific d4-labeled standard. |
| Dwell Time | 200 ms |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
Table 2: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Model | Weighting Factor | Correlation Coefficient (r²) |
| Glimepiride | 1.00 - 100.0 | Linear | 1/x² | ≥ 0.995 |
Table 3: Summary of Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1.00 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | 3.00 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 40.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 80.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 4: Recovery and Matrix Effect Data
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) | IS Normalized Matrix Factor |
| LQC | 3.00 | 80 - 85 | 95 - 105 | 0.98 - 1.02 |
| MQC | 40.0 | 80 - 85 | 95 - 105 | 0.98 - 1.02 |
| HQC | 80.0 | 80 - 85 | 95 - 105 | 0.98 - 1.02 |
Visualizations
Caption: Overall workflow for the bioanalytical quantification of Glimepiride.
Caption: Logical relationships in bioanalytical method validation.
References
Application Notes and Protocols for the Quantification of Glimepiride in Human Plasma Using Glimepiride-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of glimepiride in human plasma using a stable isotope-labeled internal standard, Glimepiride-d4. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, ensuring high sensitivity and specificity for pharmacokinetic and bioequivalence studies.
Introduction
Glimepiride is an oral sulfonylurea medication used to treat type 2 diabetes mellitus. It works by stimulating the pancreas to release insulin and by increasing the sensitivity of peripheral tissues to insulin. Accurate quantification of glimepiride in human plasma is crucial for pharmacokinetic studies, dose-response evaluations, and bioequivalence trials. The use of a deuterated internal standard like this compound is highly recommended to correct for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the analytical method.
This application note details the necessary protocols for sample preparation, chromatographic separation, and mass spectrometric detection of glimepiride and its deuterated internal standard, this compound, in human plasma.
Experimental Protocols
Materials and Reagents
-
Glimepiride reference standard (Purity ≥98%)
-
This compound (internal standard, IS) (Purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Diethyl ether (Analytical grade)
-
Human plasma (drug-free, sourced from a certified blood bank)
-
Ultrapure water
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of glimepiride and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
Working Standard Solutions:
-
Prepare serial dilutions of the glimepiride stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions at various concentration levels.
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate glimepiride working standard solutions to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL.
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 250, and 400 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a common and effective method for extracting glimepiride from plasma.
-
Pipette 500 µL of human plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank plasma.
-
Vortex the samples for 30 seconds.
-
Add 3 mL of diethyl ether to each tube.
-
Vortex mix for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new set of clean tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-liquid extraction workflow for glimepiride.
Liquid Chromatography Conditions
-
HPLC System: A validated HPLC system capable of delivering a stable flow rate.
-
Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate buffer (pH adjusted to 3.5 with formic acid) in a ratio of 80:20 (v/v) is often effective.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Run Time: A short run time of approximately 2.5 minutes is typically sufficient.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glimepiride: The precursor ion [M+H]⁺ is m/z 491.2, which fragments to a product ion of m/z 352.1.[1][2]
-
This compound (Internal Standard): The precursor ion [M+H]⁺ is expected to be m/z 495.2, fragmenting to a product ion of m/z 356.1. This is inferred from the fragmentation pattern of glimepiride and its other deuterated analogs.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
References
Application Notes and Protocols: Glimepiride-d4 for Pharmacokinetic and Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2][3] It primarily acts by stimulating the release of insulin from pancreatic β-cells.[1][4] Accurate characterization of its pharmacokinetic (PK) and bioavailability is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Glimepiride-d4, a deuterated analog of Glimepiride, serves as an ideal internal standard (IS) for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical data.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic and bioavailability studies of Glimepiride.
Rationale for using this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis for several key reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Glimepiride. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for any analyte loss or variability during these processes.
-
Co-elution in Chromatography: Both Glimepiride and this compound will elute at virtually the same retention time in liquid chromatography, which is a critical factor for accurate quantification using LC-MS/MS.
-
Distinct Mass-to-Charge Ratio (m/z): Despite their similar properties, the deuterium labeling results in a distinct mass difference between the analyte and the internal standard. This allows for their simultaneous but separate detection by the mass spectrometer, preventing signal interference.
-
Correction for Matrix Effects: Biological matrices like plasma can enhance or suppress the ionization of an analyte in the mass spectrometer's ion source. As this compound is affected by these matrix effects in the same way as Glimepiride, its inclusion allows for accurate correction, leading to more reliable data.
Data Presentation
Table 1: Physicochemical Properties of Glimepiride
| Property | Value | Reference |
| Molecular Formula | C24H34N4O5S | |
| Molecular Weight | 490.62 g/mol | |
| Melting Point | 207 °C | |
| pKa | 4.32 | |
| LogP | 3.5 | |
| Protein Binding | >99.5% |
Table 2: Pharmacokinetic Parameters of Glimepiride in Healthy Adults (Oral Administration)
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 2 - 3 hours | |
| Cmax (Peak Plasma Concentration) | Dose-dependent | |
| AUC (Area Under the Curve) | Dose-proportional | |
| Elimination Half-life (t½) | 5 - 8 hours | |
| Volume of Distribution (Vd) | 8.8 L | |
| Total Body Clearance | 47.8 mL/min | |
| Bioavailability | ~100% |
Table 3: Example LC-MS/MS Parameters for Glimepiride and this compound Analysis
| Parameter | Glimepiride | This compound | Reference |
| Precursor Ion (m/z) | 491.2 | 495.2 | |
| Product Ion (m/z) | 352.0 | 356.0 | |
| Collision Energy (eV) | Optimized experimentally | Optimized experimentally | |
| Cone Voltage (V) | Optimized experimentally | Optimized experimentally |
Note: Specific parameters will need to be optimized for the instrument in use.
Experimental Protocols
Protocol 1: Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile of a novel Glimepiride formulation in rats using this compound as an internal standard.
Materials:
-
Glimepiride test formulation
-
This compound (in a suitable solvent like methanol)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Micropipettes and tips
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Fast rats overnight (with free access to water) prior to dosing.
-
Administer the Glimepiride formulation orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Place blood samples into anticoagulant-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
To 50 µL of each plasma sample, add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as acetonitrile and water with 0.1% formic acid.
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for Glimepiride and this compound (as detailed in Table 3).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Glimepiride to this compound against the concentration of the calibration standards.
-
Determine the concentration of Glimepiride in the unknown samples from the calibration curve.
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
-
Protocol 2: Bioavailability Study Comparing Two Oral Formulations
Objective: To compare the rate and extent of absorption of a test Glimepiride formulation against a reference formulation in healthy human volunteers.
Study Design: A randomized, open-label, two-period, two-sequence, crossover study.
Subjects: Healthy adult male and female volunteers.
Procedure:
-
Subject Screening and Enrollment:
-
Conduct a thorough medical screening of potential subjects to ensure they meet the inclusion and exclusion criteria.
-
Obtain informed consent from all participating subjects.
-
-
Dosing Periods:
-
Divide the subjects into two groups. In the first period, one group receives the test formulation and the other receives the reference formulation.
-
After a washout period of at least 7 half-lives of Glimepiride (e.g., 7-10 days), the treatments are crossed over for the second period.
-
-
Drug Administration and Blood Sampling:
-
Following an overnight fast, administer a single oral dose of either the test or reference Glimepiride formulation with a standardized volume of water.
-
Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma as described in Protocol 1.
-
Analyze the plasma samples for Glimepiride concentrations using a validated LC-MS/MS method with this compound as the internal standard, following a procedure similar to Protocol 1.
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC0-t, and AUC0-∞) for both formulations for each subject.
-
Perform a statistical comparison of the log-transformed Cmax, AUC0-t, and AUC0-∞ values using an Analysis of Variance (ANOVA) model.
-
The two formulations are considered bioequivalent if the 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.
-
Mandatory Visualizations
Caption: Workflow for a clinical pharmacokinetic/bioavailability study.
Caption: Rationale for using a deuterated internal standard.
Caption: Simplified signaling pathway of Glimepiride action.
References
- 1. Glimepiride - Wikipedia [en.wikipedia.org]
- 2. Improved oral bioavailability of poorly water-soluble glimepiride by utilizing microemulsion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of Glimepiride Novel Solid Nanodispersion for Improving Its Oral Bioavailability [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
Application of Glimepiride-d4 in Drug Metabolism Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Glimepiride-d4, a deuterated analog of the antidiabetic drug Glimepiride, in drug metabolism research. The inclusion of stable isotopes like deuterium in a drug molecule allows for its use as an internal standard in quantitative bioanalysis, providing high accuracy and precision in measuring drug and metabolite concentrations in complex biological matrices.
Application Notes
This compound serves as an invaluable tool in various stages of drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The key advantages of using a stable isotope-labeled internal standard like this compound include:
-
Correction for Matrix Effects: Biological samples such as plasma, urine, and tissue homogenates can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. As this compound is chemically identical to Glimepiride, it co-elutes and experiences similar matrix effects, allowing for accurate correction.
-
Compensation for Sample Preparation Variability: During sample extraction and processing, analyte loss can occur. This compound, when added at the beginning of the sample preparation process, experiences similar losses as the unlabeled drug, ensuring that the final analyte-to-IS ratio remains constant and the quantification is accurate.
-
Improved Precision and Accuracy: By minimizing the impact of experimental variability, the use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of the bioanalytical method.
Beyond its role as an internal standard, this compound can also be utilized in:
-
Metabolic Stability Assays: To determine the rate at which Glimepiride is metabolized by liver microsomes or other enzyme systems. By spiking a known concentration of this compound at the end of the incubation, it can be used to accurately quantify the remaining parent drug.
-
Metabolite Identification: While less common for a simple deuterated analog, in more complex isotopic labeling patterns, it can aid in distinguishing drug-related metabolites from endogenous molecules in mass spectrometry scans.
Experimental Protocols
This section provides detailed methodologies for the application of this compound in drug metabolism research, focusing on its use as an internal standard for the quantification of Glimepiride in human plasma.
Quantification of Glimepiride in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for the bioanalysis of Glimepiride using deuterated internal standards.
2.1.1. Materials and Reagents
-
Glimepiride reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2.1.2. Preparation of Stock and Working Solutions
-
Glimepiride Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Glimepiride reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Glimepiride Working Solutions: Prepare a series of working solutions by serially diluting the Glimepiride stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
2.1.3. Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.
-
Add 100 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards or QCs, or study sample plasma) to each tube.
-
Add 200 µL of the this compound working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 200 µL of acetonitrile to the blank).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2.1.4. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 90% B over 2 min, hold at 90% B for 1 min, return to 30% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Glimepiride | Q1: m/z 491.2 -> Q3: m/z 352.2 |
| This compound | Q1: m/z 495.2 -> Q3: m/z 356.2 |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for the specific instrument |
| Gas Temperatures and Flow Rates | Optimized for the specific instrument |
2.1.5. Data Analysis and Quantification
-
Integrate the peak areas for both Glimepiride and this compound.
-
Calculate the peak area ratio of Glimepiride to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Glimepiride in the QC and unknown samples from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained from a validated bioanalytical method for Glimepiride using a deuterated internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Regression Equation | y = 0.005x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 3.0 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 100 | < 10% | ± 10% | < 10% | ± 10% |
| High | 400 | < 10% | ± 10% | < 10% | ± 10% |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %Bias: Percent Bias from nominal concentration.
Table 3: Typical Pharmacokinetic Parameters of Glimepiride in Humans (Single Oral Dose)
| Parameter | Unit | Value |
| Cmax | ng/mL | 150 - 300 |
| Tmax | h | 2 - 3 |
| AUC(0-t) | ng*h/mL | 1000 - 2000 |
| t½ | h | 5 - 8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Values are approximate and can vary based on dose and patient population.
Visualizations
Glimepiride Metabolism Pathway
Application Notes & Protocols for Glimepiride-d4 Sample Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glimepiride is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Accurate quantification of glimepiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Glimepiride-d4, is essential for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method. These application notes provide detailed protocols for the preparation of samples for the analysis of Glimepiride, incorporating this compound as an internal standard, using various extraction techniques. The subsequent analysis is typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Three common sample preparation techniques are detailed below: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required level of sample cleanup, sensitivity, and throughput.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. However, it may result in less clean extracts compared to LLE and SPE, potentially leading to more significant matrix effects.
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
This compound internal standard (IS) working solution (concentration to be optimized based on the analytical method)
-
Acetonitrile (ACN), ice-cold
-
Vortex mixer
-
Centrifuge (capable of 4000 rpm and refrigeration)
-
Micropipettes
-
Sample tubes (e.g., 1.5 mL microcentrifuge tubes)
Procedure:
-
Allow all samples (calibration standards, quality controls, and unknown samples) and reagents to thaw to room temperature.
-
Pipette 200 µL of the biological sample into a labeled microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of the reconstitution solvent is added).
-
Add 600 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract than PPT by partitioning the analyte of interest and the internal standard into an organic solvent, leaving many matrix components behind in the aqueous phase.
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
This compound internal standard (IS) working solution
-
Extraction solvent: A mixture of ethyl acetate and diethyl ether (1:1, v/v) is commonly used.[1] Other solvents like methyl tert-butyl ether (MTBE) or dichloromethane can also be employed.
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
-
Sample tubes (e.g., 15 mL polypropylene tubes)
Procedure:
-
Pipette 500 µL of the biological sample into a labeled polypropylene tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 5 mL of the extraction solvent (e.g., ethyl acetate:diethyl ether, 1:1, v/v).
-
Vortex the tubes vigorously for 5 minutes to ensure efficient extraction.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte and internal standard while matrix interferences are washed away. This method is often preferred for achieving the lowest limits of quantification.
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
This compound internal standard (IS) working solution
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water or a weak buffer)
-
Wash solvent (e.g., a mixture of water and a small percentage of organic solvent)
-
Elution solvent (e.g., Methanol or Acetonitrile, often with a small amount of acid or base to facilitate elution)
-
SPE vacuum manifold or positive pressure processor
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Pipette 500 µL of the biological sample into a labeled tube.
-
Add 50 µL of the this compound internal standard working solution and vortex.
-
Pre-treat the sample if necessary (e.g., by adding an acid or buffer to adjust the pH).
-
SPE Cartridge Preparation:
-
Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the cartridge to dry out.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Data Presentation
The following table summarizes typical quantitative parameters associated with the different sample preparation techniques for Glimepiride analysis. Note that the performance can vary based on the specific LC-MS/MS system and method parameters used. This compound is expected to have similar recovery and matrix effect profiles as Glimepiride.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | Generally > 85% | 80 - 95%[2] | > 80%[3] |
| Matrix Effect (%) | Can be significant | Moderate | Minimal |
| Lower Limit of Quantitation (LLOQ) | ~1 ng/mL[4][5] | ~0.1 - 2 ng/mL | ~0.5 - 2 ng/mL |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Extract Cleanliness | Low | Moderate | High |
Visualization
Below is a generalized workflow for sample preparation in bioanalysis, applicable to all three techniques described.
Caption: General workflow for this compound sample preparation.
References
- 1. Development of a rapid method for the determination of glimepiride in human plasma using liquid-liquid extraction based on 96-well format micro-tubes and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS / MS | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Chromatographic Separation of Glimepiride-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of Glimepiride-d4, a deuterated internal standard crucial for the accurate quantification of the anti-diabetic drug Glimepiride in various matrices. The following sections outline established methods using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), sample preparation procedures, and experimental workflows.
Chromatographic Conditions for Glimepiride Analysis
The separation of Glimepiride and its deuterated analog, this compound, is most commonly achieved using reversed-phase chromatography. The following tables summarize the conditions reported in various studies, providing a comparative overview for method development and selection.
Table 1: HPLC and UPLC Chromatographic Conditions
| Parameter | Method 1: UPLC-MS/MS[1][2][3] | Method 2: HPLC[4][5] | Method 3: HILIC | Method 4: USP Modernized HPLC |
| Instrumentation | Acquity UPLC unit (Waters Corp.) | Alliance HPLC system (Waters Corporation) | Alliance HPLC system (Waters Corporation) | Alliance HPLC System with 2998 PDA Detector |
| Column | Acquity UPLC BEH C18 | Phenomenex Luna C8 (2) | Waters Spherisorb S5NH2 | 4.6 x 150 mm, 3.5 µm (Scaled from USP) |
| Column Dimensions | Not Specified | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm | 4.6 x 150 mm |
| Particle Size | Sub-2 µm | 5 µm | 5 µm | 3.5 µm |
| Mobile Phase | Acetonitrile and 0.1% Ammonium Formate (70:30, v/v) | Phosphate buffer (pH 7.0)-acetonitrile-tetrahydrofuran (73:18:09, v/v/v) | 40% Acetonitrile and 60% of 5.0 mM aqueous acetate buffer (pH 6.3) | 0.5 g monobasic sodium phosphate in 500 mL water (pH 2.1-2.7) + 500 mL acetonitrile |
| Flow Rate | 0.30 mL/min | 1 mL/min | 1.0 mL/min | Scaled from original USP method |
| Detection | Triple Quadrupole (TQD) Mass Spectrometer (ESI+) | UV at 228 nm | UV at 228 nm | Photodiode Array (PDA) Detector |
| Injection Volume | 10.0 µL | Not Specified | 20 µL | Scaled from original USP method |
| Column Temperature | Not Specified | 35°C | Not Specified | 30 cm column heater with passive preheater |
| Run Time | 1.00 min for Glimepiride elution | Not Specified | Less than 9 min | ~13 minutes |
Table 2: Mass Spectrometry Parameters for this compound Detection
For methods employing mass spectrometry, the following parameters are crucial for the specific detection of Glimepiride and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Glimepiride | 491.188 | 126.009 | ESI+ | |
| Glimepiride-d5 | 496.188 | 131.009 | ESI+ |
Note: While the reference specifies Glimepiride-d5, the mass shift for this compound would result in a precursor ion of m/z 495.188. Product ions may vary depending on the fragmentation pattern.
Experimental Protocols
The following protocols provide detailed steps for sample preparation and analysis based on established methodologies.
Protocol 1: UPLC-MS/MS Method for Glimepiride in Human Plasma
This protocol is designed for the sensitive quantification of Glimepiride in human plasma, utilizing this compound as an internal standard.
1. Materials and Reagents:
-
Glimepiride and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Ammonium formate (Analytical grade)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Human plasma (blank)
-
Ultrapure water
2. Standard Solution Preparation:
-
Stock Solutions (100 µg/mL): Prepare stock solutions of Glimepiride and this compound by dissolving the accurately weighed compounds in a small amount of DMSO and then diluting with methanol.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to achieve the desired concentration range for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 0.014 µg/mL.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature.
-
In appropriately labeled tubes, add 250 µL of the plasma sample (blank, standard, QC, or unknown).
-
Add 750 µL of the IS working solution in acetonitrile to each tube.
-
Vortex the samples for 30 seconds.
-
Centrifuge the samples for 20 minutes at 4000 rpm to precipitate proteins.
-
Transfer 250 µL of the supernatant to a new set of labeled tubes.
-
Evaporate the solvent in a concentrator at 60°C for 30 minutes.
-
Reconstitute the dried residue with 250 µL of water.
-
Vortex the samples for 30 seconds before injection.
4. UPLC-MS/MS Analysis:
-
Set up the UPLC-MS/MS system according to the parameters outlined in Table 1 (Method 1) and Table 2.
-
Inject 10.0 µL of the reconstituted sample into the system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
Protocol 2: General HPLC-UV Method for Glimepiride
This protocol describes a general-purpose HPLC-UV method suitable for the analysis of Glimepiride in bulk drug substances or pharmaceutical formulations. This compound can be used as an internal standard for improved quantitative accuracy.
1. Materials and Reagents:
-
Glimepiride and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
-
Orthophosphoric acid or sodium hydroxide for pH adjustment
-
Ultrapure water
2. Mobile Phase Preparation:
-
Prepare the phosphate buffer solution and adjust the pH to 7.0.
-
Mix the phosphate buffer, acetonitrile, and tetrahydrofuran in the ratio of 73:18:9 (v/v/v).
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
3. Standard Solution Preparation:
-
Prepare stock and working standard solutions of Glimepiride and this compound in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water).
4. Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Glimepiride.
-
Dissolve the powder in a suitable solvent, such as methanol, and sonicate for approximately 15 minutes to ensure complete dissolution.
-
Dilute the solution to a known volume to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm filter before injection.
5. HPLC-UV Analysis:
-
Set up the HPLC system according to the parameters outlined in Table 1 (Method 2).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Monitor the chromatogram at 228 nm.
Experimental Workflow and Diagrams
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General workflow for the chromatographic analysis of this compound.
Caption: Detailed workflow for plasma sample preparation using protein precipitation.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. [PDF] A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS / MS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. LC determination of glimepiride and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Glimepiride-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of Glimepiride in biological matrices using Glimepiride-d4 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are based on established and validated research.
Introduction
Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves stimulating the release of insulin from pancreatic β-cells.[2][3] Accurate and sensitive quantification of Glimepiride in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, ensuring the highest accuracy and precision.
This document outlines the key parameters and a step-by-step protocol for the detection and quantification of Glimepiride using this compound.
Experimental Protocols
Materials and Reagents
-
Glimepiride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Blank biological matrix (e.g., human plasma)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of Glimepiride and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Glimepiride primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a series of working standard solutions for constructing the calibration curve.
-
-
Internal Standard Working Solution:
-
Dilute the this compound primary stock solution with the same solvent to a final concentration of, for example, 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a common, rapid, and effective method for extracting Glimepiride from plasma samples.
-
To 100 µL of the plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
The following are typical LC conditions that can be optimized for specific instrumentation.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
The following parameters are for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
Ion Source Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
MRM Transitions and Compound Parameters:
The selection of precursor and product ions is critical for the selectivity of the assay. The following table summarizes the commonly used transitions for Glimepiride and the predicted transition for this compound.
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Glimepiride | 491.2 | 352.1 | 200 | 30 - 40 | 15 - 25 |
| This compound (Predicted) | 495.2 | 356.1* | 200 | 30 - 40 | 15 - 25 |
*The product ion for this compound is predicted based on the common fragmentation pattern of Glimepiride, where the scission occurs at the sulfonylurea linkage. This assumes the deuterium labels are on a part of the molecule that remains in the larger fragment. Optimization of the collision energy and confirmation of the product ion are essential during method development.
Data Presentation
Quantitative Mass Spectrometry Parameters
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Glimepiride and its deuterated internal standard.
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Internal Standard |
| Glimepiride | 491.2 | 352.1 | This compound |
| This compound | 495.2 | 356.1 (Predicted) | - |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the quantification of Glimepiride in a biological matrix.
Caption: A schematic of the sample preparation and analysis workflow.
Glimepiride Signaling Pathway
The diagram below outlines the mechanism of action of Glimepiride in pancreatic β-cells, leading to insulin secretion.
Caption: Glimepiride's mechanism of action in insulin secretion.
References
- 1. LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glimepiride-d4 in Preclinical and Clinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its mechanism of action primarily involves stimulating insulin secretion from pancreatic β-cells, with potential additional extrapancreatic effects. To accurately quantify Glimepiride concentrations in biological matrices during preclinical and clinical trials, a stable isotope-labeled internal standard is essential for robust and reliable bioanalytical methods. Glimepiride-d4, a deuterated analog of Glimepiride, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to the parent drug and its distinct mass-to-charge ratio.
These application notes provide a comprehensive overview of the use of this compound in bioanalytical methods for pharmacokinetic (PK) and bioequivalence (BE) studies. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are outlined, along with a summary of validation parameters.
Principle of Use
In quantitative bioanalysis by LC-MS/MS, a known amount of a stable isotope-labeled internal standard (in this case, this compound) is added to the biological sample (e.g., plasma, serum) before sample processing. This internal standard co-elutes with the analyte of interest (Glimepiride) during chromatography and is detected by the mass spectrometer. The ratio of the analyte's response to the internal standard's response is used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for variability in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the method.
Application: Pharmacokinetic and Bioequivalence Studies
This compound is predominantly used as an internal standard in LC-MS/MS methods to determine the concentration of Glimepiride in biological samples obtained from preclinical animal studies and human clinical trials. These studies are critical for:
-
Pharmacokinetic (PK) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Glimepiride. Key PK parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are determined.
-
Bioequivalence (BE) Studies: Comparing the bioavailability of a generic formulation of Glimepiride to a reference formulation to ensure therapeutic equivalence.
-
Drug-Drug Interaction (DDI) Studies: Investigating the effect of co-administered drugs on the pharmacokinetics of Glimepiride.
Experimental Protocols
The following protocols are generalized from various validated bioanalytical methods for the quantification of Glimepiride in human plasma using this compound as an internal standard. Researchers should optimize and validate the method for their specific laboratory conditions and instrumentation.
Protocol 1: Protein Precipitation Method
This method is rapid and straightforward, suitable for high-throughput analysis.
1. Materials and Reagents:
-
Glimepiride and this compound reference standards
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Glimepiride Stock Solution (1 mg/mL): Accurately weigh and dissolve Glimepiride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Glimepiride stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.
3. Sample Preparation:
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of the this compound working solution in acetonitrile (the internal standard).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) Method
This method provides a cleaner extract compared to protein precipitation, reducing matrix effects.
1. Materials and Reagents:
-
Same as Protocol 1, plus:
-
SPE cartridges (e.g., Oasis HLB)
-
Phosphoric acid (analytical grade)
-
Ammonium formate (analytical grade)
2. Preparation of Solutions:
-
Follow the same procedure for stock and working solutions as in Protocol 1.
-
SPE Conditioning Solution: Methanol
-
SPE Equilibration Solution: Ultrapure water
-
SPE Wash Solution: 5% Methanol in water
-
SPE Elution Solution: Acetonitrile
3. Sample Preparation:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the this compound working solution.
-
Add 200 µL of 2% phosphoric acid and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Data Presentation
The following tables summarize typical quantitative data obtained from validated bioanalytical methods using a deuterated internal standard for Glimepiride quantification.
Table 1: LC-MS/MS Method Parameters
| Parameter | Typical Value |
| Chromatography | |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Glimepiride) | m/z 491.2 → 352.1 |
| MRM Transition (this compound) | m/z 495.2 → 356.1 |
| Dwell Time | 100 - 200 ms |
Table 2: Method Validation Summary
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity Range | 1 - 500 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Precision (%CV) | ||
| Intra-day | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | ||
| Intra-day | Within ±15% (±20% at LLOQ) | -5% to +8% |
| Inter-day | Within ±15% (±20% at LLOQ) | -7% to +6% |
| Recovery | Consistent, precise, and reproducible | 85 - 95% |
| Matrix Effect | Minimal | < 15% |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable |
Mandatory Visualization
Caption: Bioanalytical workflow for Glimepiride quantification.
Caption: Role of this compound in drug development.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Glimepiride-d4 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Glimepiride-d4 as an internal standard in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2] These effects are a significant concern in quantitative LC-MS, especially when analyzing complex biological matrices like plasma or serum.[2][3]
Q2: How does this compound, as a stable isotope-labeled (SIL) internal standard, help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard like this compound is considered the gold standard for compensating for matrix effects. Since this compound is chemically almost identical to Glimepiride, it is expected to have the same chromatographic retention time and experience the same degree of ionization suppression or enhancement. By measuring the ratio of the analyte to the internal standard, variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can I still experience issues with matrix effects even when using this compound?
A3: Yes, while SIL internal standards are highly effective, issues can still arise. Potential problems include:
-
Chromatographic Shift: Deuterium-labeled standards can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte, known as the "deuterium isotope effect." If Glimepiride and this compound do not perfectly co-elute, they may experience different matrix effects, leading to inaccurate results.
-
Differential Matrix Effects: In some cases, the matrix components may have a different impact on the ionization of the analyte and the internal standard, even with co-elution.
-
Contamination of the Internal Standard: The this compound standard may contain a small amount of unlabeled Glimepiride, which can affect the accuracy of the results, especially at low concentrations.
Q4: What are the common sources of matrix effects in bioanalytical assays for Glimepiride?
A4: In biological matrices such as plasma or serum, common sources of matrix effects include:
-
Phospholipids: These are major components of cell membranes and are known to cause significant ion suppression in ESI-MS.
-
Salts and Endogenous Small Molecules: These can alter the droplet formation and evaporation process in the ion source.
-
Proteins: Inadequate removal of proteins during sample preparation can lead to ion source contamination and signal suppression.
Troubleshooting Guides
Issue 1: Inconsistent or Unstable this compound Response
Symptoms:
-
The peak area of this compound varies significantly across a batch of samples.
-
The response of this compound is unexpectedly low in certain samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Sample Cleanup | 1. Optimize Protein Precipitation: Ensure complete precipitation and centrifugation. Consider alternative precipitation solvents. 2. Implement Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively isolating the analyte and internal standard. 3. Use Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids, a major source of ion suppression. |
| Variable Extraction Recovery | 1. Review Extraction Protocol: Ensure consistency in all steps, including solvent volumes, mixing times, and pH. 2. Evaluate Different Extraction Techniques: Compare protein precipitation, liquid-liquid extraction (LLE), and SPE to determine the most reproducible method for your matrix. |
| Ion Source Contamination | 1. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components. 2. Divert Flow: Use a divert valve to direct the early and late eluting, highly concentrated matrix components to waste instead of the mass spectrometer. |
Issue 2: Poor Peak Shape for Glimepiride and/or this compound
Symptoms:
-
Peak fronting or tailing.
-
Split peaks.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce Injection Volume: Injecting a smaller volume can prevent overloading the analytical column. 2. Dilute the Sample: If the analyte concentration is high, diluting the sample can improve peak shape. |
| Incompatible Reconstitution Solvent | 1. Match Reconstitution Solvent to Initial Mobile Phase: The solvent used to reconstitute the dried extract should be as close as possible in composition to the initial mobile phase to ensure good peak shape. |
| Column Degradation | 1. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. 2. Replace the Column: If performance does not improve with other measures, the analytical column may need to be replaced. |
| Matrix Effects on Chromatography | 1. Improve Sample Cleanup: As with inconsistent response, a more rigorous sample preparation method can remove interfering components that affect peak shape. |
Issue 3: Suspected Ion Suppression or Enhancement
Symptoms:
-
Low sensitivity for Glimepiride.
-
Inaccurate and imprecise results.
-
Non-linear calibration curves.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Co-elution with Matrix Components | 1. Modify Chromatographic Conditions: Adjust the mobile phase gradient, flow rate, or column chemistry to improve the separation of Glimepiride and this compound from interfering matrix components. 2. Perform a Post-Column Infusion Experiment: This will help identify regions of ion suppression or enhancement in the chromatogram. |
| Inadequate Compensation by this compound | 1. Verify Co-elution: Inject a mixed standard of Glimepiride and this compound to confirm they have the same retention time. If not, chromatographic conditions may need to be adjusted. 2. Quantify Matrix Effect: Perform a post-extraction addition experiment to quantitatively assess the degree of ion suppression or enhancement. |
Data Presentation: Matrix Effect Assessment
The following table demonstrates how to present quantitative data from a post-extraction addition experiment to evaluate the matrix effect. The Matrix Factor (MF) is calculated as the ratio of the peak area of the analyte (or IS) in the presence of the matrix to the peak area in a neat solution. An IS-Normalized MF close to 1 indicates effective compensation for matrix effects.
| Sample ID | Analyte Peak Area (in Matrix) | Analyte Peak Area (Neat) | Matrix Factor (Analyte) | IS Peak Area (in Matrix) | IS Peak Area (Neat) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Blank 1 | 85,000 | 100,000 | 0.85 | 90,000 | 105,000 | 0.86 | 0.99 |
| Blank 2 | 82,000 | 100,000 | 0.82 | 88,000 | 105,000 | 0.84 | 0.98 |
| Blank 3 | 88,000 | 100,000 | 0.88 | 92,000 | 105,000 | 0.88 | 1.00 |
| Average | 85,000 | 100,000 | 0.85 | 90,000 | 105,000 | 0.86 | 0.99 |
| %RSD | 3.5% | N/A | 3.5% | 2.2% | N/A | 2.3% | 1.0% |
Experimental Protocols
Protocol: Post-Extraction Addition Method for Quantitative Assessment of Matrix Effects
This method quantifies the extent of ion suppression or enhancement.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Glimepiride) and internal standard (this compound) into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract blank matrix samples (e.g., plasma) following your sample preparation protocol. Spike the analyte and internal standard into the final, dried, and reconstituted extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction at the same concentration. This set is used to determine recovery and overall process efficiency.
2. Analyze the Samples by LC-MS.
3. Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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An MF = 1 indicates no matrix effect.
4. Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Glimepiride) / (MF of this compound)
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A value close to 1.0 suggests that the internal standard effectively compensates for the matrix effect.
Visualizations
Caption: Troubleshooting Workflow for Matrix Effects.
Caption: Experimental Workflow for Matrix Effect Assessment.
References
Technical Support Center: Optimizing Glimepiride-d4 Signal Intensity
Welcome to the technical support center for optimizing Glimepiride-d4 signal intensity in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering step-by-step solutions to enhance signal intensity and ensure data quality.
Issue 1: Low or No this compound Signal
A weak or absent signal for this compound is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Technical Support Center: Glimepiride-d4 HPLC Analysis
This technical support center is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Glimepiride-d4. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common chromatographic issues.
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a systematic process to identify and resolve the root cause of poor peak shape for this compound.
Question: My this compound peak is exhibiting significant tailing. What is the most likely cause and my first step?
Answer: The most common cause of peak tailing for compounds like Glimepiride, which contains secondary amine and amide functional groups, is undesirable secondary interactions with residual silanol groups on the silica-based stationary phase.[1][2] These interactions are highly dependent on the mobile phase pH. Glimepiride has a pKa of approximately 6.2.[3] When the mobile phase pH is in the mid-range (e.g., pH 4-7), a portion of the silanol groups (SiO-) are ionized and can interact electrostatically with the analyte, causing tailing.[1][4]
Your first step should be to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.5 will protonate the silanol groups (Si-OH), minimizing these secondary interactions and significantly improving peak symmetry.
Question: I've lowered the mobile phase pH to 3.0, but the peak shape is still not optimal. What should I investigate next?
Answer: If adjusting the pH does not completely resolve the issue, the next step is to evaluate the column and mobile phase composition.
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Column Chemistry: Standard C18 columns can vary in the number of residual silanols. Using a column with high-density end-capping or a polar-embedded phase can provide "shielding" from surface silanols, improving the peak shape for polar and basic compounds.
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Column Degradation: The column may be old or contaminated. Over time, especially with aggressive mobile phases (high or low pH), the stationary phase can degrade, exposing more active silanol sites. If you are using a guard column, replace it first. If the problem persists, try replacing the analytical column.
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Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH across the column, leading to peak shape issues. Increasing the buffer strength to a range of 20-50 mM can often improve symmetry.
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Organic Modifier: The choice of organic modifier can influence peak shape. While acetonitrile is common, switching to or blending with methanol can sometimes alter selectivity and improve peak symmetry.
Question: Could my sample preparation or injection technique be causing the poor peak shape?
Answer: Yes, sample-related issues are a frequent cause of peak distortion.
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Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to fronting or tailing. Try reducing the injection volume or diluting the sample.
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Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Whenever possible, the sample should be dissolved in the initial mobile phase.
Question: All the peaks in my chromatogram, not just this compound, are broad or tailing. What does this suggest?
Answer: When all peaks are affected uniformly, the problem is likely systemic or instrumental, rather than chemical.
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Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening. Ensure you are using tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and that all connections are secure with no dead volume.
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Column Void or Blockage: A void at the column inlet or a partially blocked frit will distort the flow path, affecting all peaks. Backflushing the column (if permitted by the manufacturer) can sometimes resolve a blocked frit. If a void has formed, the column will likely need to be replaced.
Frequently Asked Questions (FAQs)
What is the single most common cause of peak tailing for this compound? Secondary interactions with ionized residual silanol groups on the silica stationary phase are the primary cause of peak tailing for Glimepiride and its deuterated analogs. This is especially prominent when operating at a mobile phase pH near the analyte's pKa (~6.2).
How does mobile phase pH specifically affect this compound's peak shape? The mobile phase pH dictates the ionization state of both the this compound molecule and the stationary phase's silanol groups.
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At low pH (e.g., < 4): Silanol groups are protonated (neutral), minimizing electrostatic interactions and reducing peak tailing.
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At mid-pH (e.g., 4 to 7): Silanol groups are partially or fully deprotonated (negatively charged), leading to strong electrostatic interactions with the analyte, which causes significant tailing.
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At high pH (e.g., > 8): While this can also suppress silanol interactions, standard silica columns are not stable at high pH. Specialized hybrid or polymer-based columns are required for high-pH operation.
What type of HPLC column is recommended for this compound analysis? A modern, high-purity silica C18 or C8 column with effective end-capping is a good starting point. For methods requiring improved peak shape for basic compounds, consider using columns with polar-embedded or polar-endcapped stationary phases.
How can I troubleshoot a suspected column failure? If you suspect the column is the issue, first replace the in-line filter and guard column, if used. If the problem persists, the easiest diagnostic step is to replace the analytical column with a new one of the same type. If the new column resolves the peak shape issue, the previous column has failed.
What are the typical signs of sample mass overload? The classic sign of mass overload is a peak that transitions from a symmetrical Gaussian shape to a "shark-fin" shape (fronting) or a tailing peak as the concentration of the injected sample increases. The retention time of the peak apex may also shift to shorter times.
Data Presentation
Table 1: Expected Impact of Mobile Phase pH on Peak Asymmetry
This table summarizes the expected trend in peak shape, as measured by the USP Tailing Factor (Tf), when adjusting mobile phase pH. A value closer to 1.0 indicates a more symmetrical peak.
| Mobile Phase pH | Expected USP Tailing Factor (Tf) | Rationale |
| 2.5 - 3.5 | 1.0 - 1.2 | Silanol groups are fully protonated, minimizing secondary interactions. |
| 4.0 - 5.5 | 1.3 - 1.8 | Partial ionization of silanol groups begins, increasing tailing. |
| 6.0 - 7.0 | > 1.8 | Significant silanol ionization near the analyte's pKa causes strong secondary interactions. |
Table 2: Summary of Reported HPLC Method Parameters for Glimepiride
The following parameters have been compiled from various validated methods for the analysis of Glimepiride. These serve as a good starting point for method development for this compound.
| Parameter | Typical Conditions | Reference(s) |
| Stationary Phase | C18, C8 (e.g., 150 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile/Methanol and Phosphate/Acetate Buffer | |
| pH Range | 3.0 - 7.0 (Lower end recommended for better peak shape) | |
| Flow Rate | 0.8 - 1.5 mL/min | |
| Detection Wavelength | 228 - 230 nm | |
| Column Temperature | 35 - 40 °C |
Experimental Protocols
Protocol 1: Adjusting Mobile Phase pH to Minimize Silanol Interactions
Objective: To improve this compound peak shape by protonating residual silanol groups on the stationary phase.
Procedure:
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Prepare Aqueous Buffer: Prepare a 20-50 mM aqueous buffer solution (e.g., potassium phosphate or ammonium acetate).
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Adjust pH: While stirring, add a suitable acid (e.g., phosphoric acid or formic acid) to the aqueous buffer to lower the pH to a target of 3.0.
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Prepare Mobile Phase: Mix the pH-adjusted aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 60:40 v/v).
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Filter and Degas: Filter the final mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.
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Equilibrate System: Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
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Analyze: Inject the this compound standard and assess the peak shape.
Protocol 2: Optimizing Sample Diluent and Injection Volume
Objective: To rule out sample overload and solvent mismatch as causes of poor peak shape.
Procedure:
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Prepare Mobile Phase Diluent: Use the initial mobile phase composition as the sample diluent.
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Create a Dilution Series: Prepare a series of this compound samples by diluting your stock solution with the mobile phase diluent. Aim for concentrations that are 50%, 25%, and 10% of your original sample concentration.
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Inject and Observe: Inject the same volume of each dilution onto the column.
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Analyze Peak Shape: Observe if the peak shape (tailing factor) improves as the concentration decreases. If it does, your original sample was likely overloaded.
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Test Injection Volume: Using the lowest concentration that gave a good signal, inject progressively smaller volumes (e.g., 10 µL, 5 µL, 2 µL). If peak shape improves, a smaller injection volume is recommended.
Visualizations
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Caption: Secondary interaction causing peak tailing of this compound.
References
Technical Support Center: Stability and Analysis of Glimepiride-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Glimepiride-d4 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solid material?
A1: this compound as a solid should be stored at -20°C for long-term stability. At this temperature, it is reported to be stable for at least four years[1].
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions of this compound in an organic solvent such as DMSO or methanol. For storage, it is advised to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q3: What is the expected stability of this compound in human plasma?
A3: While specific quantitative stability data for this compound in biological matrices is limited, studies on the parent compound, Glimepiride, provide a strong indication of its stability. Glimepiride has been shown to be stable in human plasma under various conditions. It is expected that this compound will exhibit similar stability. Please refer to the data tables below for detailed stability information on Glimepiride, which can be used as a proxy for this compound.
Q4: Can I use this compound in studies involving whole blood or urine?
A4: Yes, this compound can be used as an internal standard for the quantification of Glimepiride in whole blood and urine. However, it is crucial to perform matrix-specific stability evaluations during method validation to ensure accurate and reliable results[2][3].
Q5: Are there any known stability issues with deuterated internal standards like this compound?
A5: A potential issue with deuterated internal standards is the possibility of deuterium-hydrogen back-exchange, which can lead to a decrease in the internal standard signal and an increase in the analyte signal over time[4][5]. It is important to evaluate the stability of the deuterated internal standard in the biological matrix at different pH values and temperatures during method development.
Troubleshooting Guides
Issue 1: Inconsistent or Low this compound Signal
Possible Causes and Solutions:
| Symptom | Possible Cause | Troubleshooting Step |
| Abruptly high or low/absent signal in a few samples | IS Spiking Error | Manually review the preparation steps for the affected samples to ensure correct spiking of the internal standard. |
| Gradual or sudden signal drop at a specific retention time | Matrix Effects | Conduct a post-column infusion experiment to identify and mitigate matrix effects. |
| Gradual decrease in signal over the course of the batch | Instrument Contamination | Clean the ion source and rerun system suitability tests to check for instrument contamination. |
| Consistently low signal across all samples, QCs, and standards | IS Degradation | Prepare a fresh this compound spiking solution from a new aliquot of the stock solution. |
| Random and significant signal variability across the run | Autosampler Malfunction | Perform an injection precision test to check the functionality of the autosampler. |
Issue 2: Poor Peak Shape or Shifting Retention Times for this compound
Possible Causes and Solutions:
| Symptom | Possible Cause | Troubleshooting Step |
| Peak tailing or fronting | Poor chromatographic conditions | Optimize the mobile phase composition, pH, or gradient. Ensure the column is not degraded. |
| Split peaks | Column contamination or void | Wash the column with a strong solvent or replace the column if necessary. |
| Retention time shifts | Inconsistent mobile phase composition or flow rate | Prepare fresh mobile phase and check the LC pump for leaks or pressure fluctuations. |
Stability Data Summary
The following tables summarize the stability of the parent compound, Glimepiride, in human plasma under various conditions. It is anticipated that this compound will exhibit comparable stability.
Table 1: Short-Term (Bench-Top) Stability of Glimepiride in Human Plasma
| Storage Condition | Duration | Analyte Stability (% of Initial Concentration) | Reference |
| Room Temperature | 10.5 hours | Stable | |
| Room Temperature (Autosampler) | 48 hours | Stable |
Table 2: Freeze-Thaw Stability of Glimepiride in Human Plasma
| Number of Cycles | Storage Temperature | Analyte Stability (% of Initial Concentration) | Reference |
| 3 cycles | -65°C | Stable | |
| 5 cycles | -20°C | Stable |
Table 3: Long-Term Stability of Glimepiride in Human Plasma
| Storage Temperature | Duration | Analyte Stability (% of Initial Concentration) | Reference |
| -65°C | 114 days | Stable | |
| -80°C | 39 days | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Stock Solution Preparation:
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Accurately weigh the required amount of this compound solid.
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Dissolve in a suitable organic solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
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Vortex thoroughly to ensure complete dissolution.
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Aliquot into single-use amber vials.
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Storage of Stock Solution:
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Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
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-
Working Solution Preparation:
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On the day of analysis, thaw a stock solution aliquot at room temperature.
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Dilute the stock solution with the appropriate solvent (typically the mobile phase or a component of it) to the desired working concentration for spiking into samples.
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Protocol 2: Sample Preparation using Protein Precipitation
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Sample Thawing:
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Thaw the biological matrix samples (plasma, blood, or urine) and quality control (QC) samples at room temperature.
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Spiking:
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To 100 µL of each sample, add the this compound working solution to achieve the final internal standard concentration.
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-
Precipitation:
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Add 300 µL of cold acetonitrile (or other suitable protein precipitating agent) to each sample.
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Vortexing and Centrifugation:
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Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
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-
Supernatant Transfer:
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Carefully transfer the supernatant to a clean tube or a 96-well plate.
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-
Evaporation and Reconstitution:
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in a known volume of the mobile phase.
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Analysis:
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Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
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Visualizations
Caption: Bioanalytical workflow for the quantification of Glimepiride using this compound as an internal standard.
Caption: Troubleshooting workflow for inconsistent or low internal standard (IS) signal.
References
Glimepiride-d4 stock solution preparation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of Glimepiride-d4 stock solutions. It includes detailed protocols, troubleshooting advice for common experimental issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound, similar to its non-deuterated counterpart, is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For analytical applications like LC-MS/MS, methanol or acetonitrile are also commonly used. The choice of solvent should be compatible with your downstream experimental conditions. It is crucial to use high-purity, anhydrous (aprotic) solvents to prevent the exchange of deuterium atoms with protons from the solvent, which would compromise the isotopic purity of the standard.
Q2: What are the optimal storage conditions for a this compound stock solution?
A2: For long-term stability, it is recommended to store the this compound stock solution at -20°C or -80°C.[1] Storage in tightly sealed vials is essential to prevent solvent evaporation and contamination.[2] For short-term storage, refrigeration at 2-8°C may be acceptable, but it is advisable to consult the manufacturer's certificate of analysis for specific recommendations.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: My this compound standard shows a peak at the mass of the unlabeled analyte. What could be the cause?
A3: This issue, often referred to as isotopic crosstalk, can arise from two main sources: the presence of the unlabeled analyte as an impurity in the deuterated standard or the contribution of naturally occurring heavy isotopes (e.g., ¹³C) from the analyte to the mass spectrometric signal of the internal standard.[3] To investigate, you can analyze a high-concentration sample of the unlabeled analyte without the internal standard and monitor the mass transition of the deuterated standard. An increasing signal with higher analyte concentration confirms crosstalk.
Q4: I'm observing a slight shift in retention time between Glimepiride and this compound in my LC-MS analysis. Is this a problem?
A4: A small retention time shift between a deuterated internal standard and the analyte is a known phenomenon called the "chromatographic isotope effect." Typically, deuterated compounds are slightly less retentive on reversed-phase columns and may elute slightly earlier. While often minor, this can be problematic if it leads to differential matrix effects. If the shift is significant, you may need to adjust your chromatographic conditions, such as using a shallower gradient, to ensure co-elution.
Stock Solution Preparation and Storage Data
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Recommended Solvent(s) | Solubility | Long-Term Storage | Short-Term Storage |
| This compound | DMSO, DMF, Methanol, Acetonitrile | In DMSO: ~3 mg/mLIn DMF: ~10 mg/mL | -20°C or -80°C | 2-8°C |
Experimental Protocol: Preparation of this compound Internal Standard for LC-MS/MS Analysis
This protocol describes the preparation of a this compound internal standard (IS) stock solution and its use in a bioanalytical workflow for the quantification of Glimepiride in human plasma.
Materials:
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This compound powder
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Methanol (LC-MS grade)
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Microcentrifuge tubes
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Calibrated pipettes
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Vortex mixer
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Centrifuge
Procedure:
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Equilibration: Allow the vial containing the lyophilized this compound powder to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the powder.
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Stock Solution Preparation (e.g., 1 mg/mL):
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Briefly centrifuge the vial to ensure all the powder is at the bottom.
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Accurately weigh the required amount of this compound powder.
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Add the appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
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Vortex thoroughly for at least 30 seconds to ensure complete dissolution.
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Working Solution Preparation:
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Prepare an intermediate stock solution by diluting the main stock solution with methanol.
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Further dilute the intermediate stock to prepare the final working solution at the desired concentration for spiking into plasma samples (e.g., 0.014 µg/mL).
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Sample Preparation (Protein Precipitation):
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Pipette 250 µL of a plasma sample (blank, calibration standard, or unknown) into a microcentrifuge tube.
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Add 750 µL of the this compound working solution in acetonitrile.
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Vortex the mixture for 30 seconds to precipitate the plasma proteins.
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Centrifuge at 4000 rpm for 20 minutes.
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Transfer the supernatant to a clean tube for LC-MS/MS analysis.
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References
Preventing ion suppression of Glimepiride-d4 signal
Welcome to the Technical Support Center. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help you identify and prevent ion suppression of the Glimepiride-d4 signal in your LC-MS/MS experiments.
Q1: What is ion suppression and why is it a concern for this compound analysis?
A: Ion suppression is a matrix effect that occurs primarily in electrospray ionization (ESI) mass spectrometry. It is a reduction in the ionization efficiency of a target analyte (in this case, this compound) caused by co-eluting components from the sample matrix.[1] These interfering components can include salts, endogenous compounds like phospholipids, or exogenous substances like plasticizers.[2]
This phenomenon is a major concern because it can lead to:
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Reduced analytical sensitivity and poor signal-to-noise.
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Inaccurate and imprecise quantification.[3]
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Compromised limit of detection (LOD) and limit of quantification (LOQ).[4]
Even when using this compound as a stable isotope-labeled internal standard (SIL-IS), severe suppression can reduce the signal to an undetectable level, rendering the analysis invalid.[5] The mechanism involves competition between the analyte and matrix components for charge and access to the droplet surface during the ESI process.
Q2: My this compound signal is low and variable. How can I confirm if ion suppression is the cause?
A: The most definitive way to identify and locate zones of ion suppression in your chromatogram is by performing a post-column infusion experiment . This technique involves infusing a constant flow of your analyte (this compound) into the mobile phase after the analytical column but before the mass spectrometer inlet.
When a blank matrix sample (e.g., extracted plasma without the analyte) is injected, any dip or decrease in the otherwise stable baseline signal for this compound indicates a region where co-eluting matrix components are causing ion suppression.
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Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).
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Setup: Using a syringe pump and a T-connector, introduce the this compound solution into the mobile phase flow path between the analytical column outlet and the MS ion source. Set the infusion flow rate to be low (e.g., 5-10 µL/min) to minimize its effect on the main LC flow.
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Equilibration: Start the LC pump with your analytical method and the syringe pump. Allow the MS signal for this compound to stabilize; this is your baseline.
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Injection: Inject a prepared blank matrix sample (e.g., plasma processed with your sample preparation method but without this compound).
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Analysis: Monitor the this compound signal (MRM transition) throughout the chromatographic run. A stable baseline indicates no suppression. A significant drop in the baseline signal indicates ion suppression at that specific retention time.
| Retention Time Window (min) | This compound Signal (Observed Intensity) | % Signal Suppression | Interpretation |
| 0.0 - 1.5 | ~50,000 cps | ~50% | Early eluting salts and polar compounds causing suppression. |
| 1.5 - 4.0 | ~100,000 cps | 0% | "Clean" region of the chromatogram; no significant suppression. |
| 4.0 - 6.0 | ~25,000 cps | ~75% | Significant suppression, often associated with phospholipids. |
| 6.0 - 10.0 | ~95,000 cps | ~5% | Minimal suppression. |
Table 1: Example results from a post-column infusion experiment with a blank plasma extract. The unsuppressed baseline signal was 100,000 cps.
Q3: What are the most common sources of ion suppression when analyzing this compound in biological matrices?
A: When analyzing this compound in biological fluids such as plasma or serum, the primary sources of ion suppression are endogenous matrix components that are often present at much higher concentrations than the analyte.
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Phospholipids: These are the most notorious cause of ion suppression in bioanalysis. They are major components of cell membranes and often co-extract with analytes, particularly with simpler sample preparation methods like protein precipitation. They typically elute in the middle of a reversed-phase gradient.
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Salts and Buffers: Inorganic salts can alter the droplet properties in the ESI source, leading to reduced ionization efficiency. They usually elute in the void volume at the beginning of the run.
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Proteins and Peptides: While most large proteins are removed during sample preparation, residual peptides can still cause suppression.
Q4: How can I mitigate ion suppression through sample preparation?
A: Improving sample cleanup is one of the most effective ways to combat ion suppression. The goal is to selectively remove interfering matrix components while efficiently recovering this compound. The three most common techniques are compared below.
| Technique | Principle | Effectiveness for this compound | Resulting Ion Suppression |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile). | Fast and simple, but non-selective. Removes proteins but leaves phospholipids and salts. | High |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on solubility. | More selective than PPT. Can effectively remove salts and many phospholipids. | Low to Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective. Can effectively remove both salts and phospholipids. | Low |
Table 2: Comparison of common sample preparation techniques for reducing ion suppression.
Protocol 1: Protein Precipitation (PPT)
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To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in mobile phase for LC-MS/MS injection.
Protocol 2: Liquid-Liquid Extraction (LLE)
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To 100 µL of plasma sample containing this compound, add 50 µL of a buffer (e.g., 0.1 M sodium carbonate) to adjust pH.
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Add 600 µL of an extraction solvent (e.g., diethyl ether or methyl tert-butyl ether).
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Vortex for 2 minutes, then centrifuge at 5,000 x g for 5 minutes to separate the layers.
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Transfer the organic (upper) layer to a clean tube, evaporate to dryness, and reconstitute in mobile phase.
Protocol 3: Solid-Phase Extraction (SPE)
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Condition: Pass 1 mL of methanol, followed by 1 mL of water, through a C18 SPE cartridge.
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Load: Pre-treat 200 µL of plasma sample (containing this compound) by adding 200 µL of 4% phosphoric acid. Load the mixture onto the SPE cartridge.
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Wash: Wash the cartridge with 1 mL of 10% methanol in water to remove salts and other polar interferences.
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Elute: Elute this compound with 1 mL of acetonitrile/methanol (1:1, v/v).
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Evaporate the eluate to dryness and reconstitute in mobile phase for injection.
Q5: Can chromatographic conditions be optimized to reduce ion suppression for this compound?
A: Yes, chromatographic optimization is a powerful strategy to separate this compound from the regions of ion suppression identified by your post-column infusion experiment.
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Modify Gradient Elution: Adjust your mobile phase gradient to shift the retention time of this compound away from areas of high suppression. For example, if suppression occurs from 4-6 minutes, you can increase the ramp of the organic phase to make this compound elute earlier, or flatten the gradient to make it elute later.
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Change Column Chemistry: If co-elution persists on a standard C18 column, consider a column with a different selectivity. A phenyl-hexyl column, for instance, offers different interactions that can help resolve the analyte from interferences. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide a completely different elution profile, often eluting phospholipids much later than the analytes of interest.
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Use a Diverter Valve: Program a diverter valve to send the early part of the run (containing salts) and the late part (containing strongly retained interferences like phospholipids) to waste instead of the MS source. This prevents contamination and reduces suppression.
References
Improving recovery of Glimepiride-d4 during sample extraction
Welcome to the technical support center for Glimepiride-d4 sample extraction. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of this compound during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Recovery of this compound
Q1: My recovery of this compound is consistently low. What are the potential causes and how can I troubleshoot this?
A1: Low recovery of this compound can stem from several factors during sample extraction. The first step in troubleshooting is to determine at which stage the analyte is being lost.[1] This can be achieved by collecting and analyzing fractions from each step of your extraction process (e.g., sample load, wash steps, and elution).[1]
Below is a troubleshooting workflow to diagnose and address low recovery:
Caption: Troubleshooting workflow for low this compound recovery.
Variability in Recovery
Q2: I'm observing high variability in my this compound recovery across samples. What could be the cause?
A2: Inconsistent results often point to procedural inconsistencies. Here are some common causes and solutions:
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Inconsistent Sample Pre-treatment: Ensure that your sample preparation method is consistent for every sample and that the analytes are fully dissolved.[2]
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Improper SPE Cartridge Conditioning: Always follow the recommended cartridge conditioning process and do not let the sorbent dry out before loading the sample.[2]
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Variable Flow Rates: Use a consistent and slow flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent.[2] A typical flow rate is around 1 mL/min.
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Incomplete Equilibration: Incorporate "soak steps" where the solvent remains in the sorbent for 1-5 minutes to ensure proper equilibration.
Choice of Extraction Method
Q3: What are the common extraction methods for this compound, and how do they compare?
A3: The most common methods for extracting Glimepiride and its deuterated analogs from biological matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
| Extraction Method | Advantages | Disadvantages | Reported Recovery for Glimepiride |
| Solid-Phase Extraction (SPE) | Highly selective, high reproducibility, easy to automate, low solvent usage. | Can be more expensive, method development can be complex. | Excellent recovery (100 ± 0.06%) has been reported with an optimized method. |
| Liquid-Liquid Extraction (LLE) | Simple, cost-effective, high recovery for certain compounds. | Can be labor-intensive, uses larger volumes of organic solvents, can be less selective. | Mean extraction recoveries of 88.19 ± 7.13% have been reported. |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Less clean extract, potential for significant matrix effects and ion suppression. | Recovery can be lower and more variable depending on the precipitating agent and conditions. |
Experimental Protocols
Below are detailed methodologies for common extraction techniques for this compound.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on an optimized method for Glimepiride extraction from human plasma.
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SPE Cartridge: C18, 100 mg, 1 mL.
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Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
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Sample Loading: Load 100 µL of the plasma sample onto the conditioned cartridge.
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Washing: Wash the cartridge with 1 mL of a suitable wash solvent to remove interferences.
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Elution: Elute this compound with a mixture of methylene chloride and methanol (2:1, v/v).
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Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for Glimepiride extraction from human plasma.
-
Sample Preparation: To 200 µL of human plasma, add the internal standard.
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., ethyl acetate/diethyl ether 50:50, v/v) to the plasma sample.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT)
This is a general protocol that can be optimized for this compound.
-
Sample Preparation: To a known volume of plasma, add the internal standard.
-
Precipitation: Add a cold organic solvent (e.g., acetonitrile, methanol) at a specific ratio (e.g., 3:1 solvent to plasma) to the sample.
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Vortexing: Vortex the mixture vigorously for 30-60 seconds to precipitate the proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte.
-
Further Processing: The supernatant can be directly injected for analysis or evaporated and reconstituted in the mobile phase.
Diagrams
General Sample Extraction Workflow
Caption: General workflow for this compound sample extraction.
References
Minimizing carryover of Glimepiride-d4 in autosampler
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of Glimepiride-d4 in autosamplers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the unintentional introduction of a small amount of an analyte from a preceding sample into a subsequent injection.[1][2] This is a significant issue in sensitive bioanalytical methods, such as those involving this compound, as it can lead to inaccurate quantification, false-positive results in blank samples, and compromise the integrity of the data.[3] Given that Glimepiride is a potent drug, even minute levels of carryover can impact the accuracy of pharmacokinetic and metabolic studies.
Q2: What are the common causes of this compound carryover in an autosampler?
A2: The primary causes of autosampler carryover are related to the adsorption of the analyte onto various surfaces within the sample flow path.[4] For this compound, a relatively hydrophobic compound (LogP ≈ 3.5) with low aqueous solubility, common sites of adsorption include:[5]
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Injector Needle: Both the inner and outer surfaces of the needle can retain analyte.
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Rotor Seal and Stator: These components of the injection valve have surfaces where this compound can adsorb, especially if the seal is worn or scratched.
-
Sample Loop: The inner surface of the sample loop can be a significant source of carryover.
-
Tubing and Fittings: Dead volumes and rough surfaces in the connecting tubing and fittings can trap the analyte.
Q3: What are the ideal properties of a wash solvent for minimizing this compound carryover?
A3: An effective wash solvent for this compound should be capable of fully dissolving it. Since Glimepiride is practically insoluble in water, aqueous wash solutions alone are insufficient. Ideal wash solvents will have the following characteristics:
-
High Solubilizing Power: Glimepiride is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Therefore, wash solutions containing a high percentage of organic solvent are necessary.
-
pH Modification: As Glimepiride is a weak acid (pKa ≈ 4.3-6.2), adjusting the pH of the wash solvent can enhance its solubility. An acidic wash solution (e.g., with 0.1% formic acid) can help to keep the molecule in its less polar, more soluble form in organic solvents. Conversely, a basic wash (e.g., with a small amount of ammonium hydroxide) can increase its solubility in more aqueous mobile phases by deprotonating it.
Q4: Can the injection sequence be optimized to mitigate the effects of carryover?
A4: Yes, strategic sample sequencing can help manage carryover. Whenever possible, it is advisable to run samples in order of increasing concentration. If a low-concentration sample must be analyzed after a high-concentration sample, inserting one or more blank injections between them can help to flush the system and reduce the impact of carryover on the low-concentration sample.
Q5: If carryover persists after optimizing the autosampler wash, what other parts of the LC system should be investigated?
A5: If autosampler-focused troubleshooting does not resolve the carryover issue, the problem may lie elsewhere in the liquid chromatography system. Potential sources include:
-
Analytical Column: The column itself can be a major contributor to carryover, especially if the stationary phase has a high affinity for this compound. Implementing a robust column wash with a strong solvent at the end of each run is crucial.
-
LC System Tubing and Fittings: Contamination can occur in any part of the fluidic path. A thorough system flush with a strong solvent may be required to clean the entire system.
-
Mass Spectrometer Ion Source: In LC-MS/MS analysis, the ion source can become contaminated. Regular cleaning of the ion source components is recommended.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound carryover in your autosampler.
Step 1: Confirm and Quantify Carryover
Experimental Protocol:
-
Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of your calibration curve.
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Prepare a Blank Solution: Use the same diluent as your samples for the blank.
-
Injection Sequence:
-
Inject the blank solution three times to establish a baseline.
-
Inject the high-concentration standard three times.
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Immediately following the last high-concentration standard, inject the blank solution at least three times.
-
-
Data Analysis:
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Measure the peak area of this compound in all injections.
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Calculate the average peak area of the high-concentration standards.
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Calculate the percentage of carryover in the first blank injection after the high-concentration standards using the formula: (Peak Area in Blank / Average Peak Area of High-Concentration Standard) * 100
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound carryover.
Caption: Troubleshooting workflow for minimizing this compound carryover.
Step 2: Optimize the Autosampler Wash Protocol
Based on the physicochemical properties of Glimepiride, a multi-solvent wash protocol is recommended.
Recommended Wash Solvents:
-
Wash Solution A (Organic Strong): A mixture of acetonitrile and isopropanol (e.g., 50:50 v/v) with 0.1% formic acid. This addresses the hydrophobic nature of this compound.
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Wash Solution B (Intermediate): A mixture similar to the initial mobile phase conditions to ensure miscibility and transition.
Optimizing the Wash Program:
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Increase Wash Volume: Ensure the wash volume is sufficient to completely flush the needle and sample loop.
-
Implement Pre- and Post-Injection Washes: Use a pre-injection wash to clean the needle before sample aspiration and a post-injection wash to clean it after sample delivery.
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Increase Wash Duration and Cycles: For stubborn carryover, increase the time for each wash step and the number of wash cycles.
Data on Wash Solvent Effectiveness:
The following table provides representative data on the effectiveness of different wash solutions for compounds with properties similar to Glimepiride. Actual performance may vary based on the specific LC system and conditions.
| Wash Solution Composition (v/v) | Additive | Representative Carryover Reduction |
| 100% Water | None | Low |
| 100% Acetonitrile | None | Moderate |
| 50:50 Acetonitrile:Water | None | Good |
| 50:50 Acetonitrile:Isopropanol | None | Very Good |
| 50:50 Acetonitrile:Isopropanol | 0.1% Formic Acid | Excellent |
Step 3: Inspect and Maintain Autosampler Hardware
If optimizing the wash protocol is insufficient, inspect the following hardware components for wear and tear:
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Rotor Seal: A worn or scratched rotor seal is a common source of carryover. Replace it if any signs of damage are visible.
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Injector Needle: Inspect the needle for any bends or burrs. Clean it ultrasonically in a suitable solvent or replace it if it appears damaged.
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Sample Loop: Disconnect the sample loop and flush it with a strong solvent in both directions. If carryover persists, consider replacing the loop.
By following these systematic troubleshooting steps, researchers can effectively minimize the carryover of this compound, leading to more accurate and reliable analytical results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Glimepiride - Wikipedia [en.wikipedia.org]
- 3. 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-N-2-4-(trans-4-methylcyclohexyl)aminocarbonylaminosulfonylphenylethyl-2-oxo- | C24H34N4O5S | CID 3476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GLIMEPIRIDE (PD000671, WIGIZIANZCJQQY-RUCARUNLSA-N) [probes-drugs.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Dealing with isotopic interference in Glimepiride-d4 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the analysis of Glimepiride-d4.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, or cross-talk, occurs when the signal of the unlabeled analyte (Glimepiride) overlaps with the signal of its stable isotope-labeled internal standard (this compound), or vice versa, in a mass spectrometer. This is primarily due to the natural abundance of heavy isotopes (like ¹³C) in the unlabeled Glimepiride, which can contribute to the mass channel of the deuterated internal standard. This can lead to inaccuracies in quantification.
Q2: Why is this compound used as an internal standard?
A2: this compound is an ideal internal standard for the quantitative analysis of Glimepiride using LC-MS/MS. Because it is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise results.
Q3: What are the primary consequences of unaddressed isotopic interference?
A3: If not properly addressed, isotopic interference can lead to:
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Inaccurate Quantification: The measured concentration of Glimepiride may be artificially high or low.
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Non-linear Calibration Curves: The relationship between the analyte concentration and the instrument response may deviate from linearity, compromising the assay's reliability.[1]
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Increased Variability: The precision and reproducibility of the analytical method can be negatively impacted.
Q4: How can I identify if isotopic interference is affecting my this compound analysis?
A4: A common method to assess isotopic interference is to analyze a high-concentration sample of unlabeled Glimepiride without the this compound internal standard. If a signal is detected at the mass-to-charge ratio (m/z) transition monitored for this compound, it indicates cross-contribution from the analyte to the internal standard channel.[2]
Q5: What are the common strategies to minimize or correct for isotopic interference?
A5: Several strategies can be employed:
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Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte and internal standard, although this can be challenging with co-eluting deuterated standards.
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Selection of Optimal MRM Transitions: Choosing unique precursor and product ion transitions for both Glimepiride and this compound that are less prone to overlap.
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Mathematical Correction: Calculating the percentage of interference and applying a correction factor to the data.[2]
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Adjusting Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative impact of the interference from the analyte.[1]
Troubleshooting Guides
Problem: Non-Linear Calibration Curve, Especially at Higher Concentrations
Possible Cause: Significant isotopic contribution from high concentrations of unlabeled Glimepiride to the this compound internal standard signal. At high analyte concentrations, the natural isotopic abundance of Glimepiride can lead to a signal at the m/z of the deuterated internal standard, causing a disproportionate increase in the internal standard's response and leading to a plateau in the analyte/internal standard area ratio.[1]
Troubleshooting Steps:
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Assess Isotopic Contribution:
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Prepare a series of calibration standards of unlabeled Glimepiride at various concentrations, including a sample at the upper limit of quantification (ULOQ).
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Do not add the this compound internal standard.
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Analyze these samples using your established LC-MS/MS method, monitoring the mass transition for this compound.
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If a peak is observed at the retention time of Glimepiride in the this compound channel, this confirms isotopic interference.
-
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Optimize MRM Transitions:
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Infuse a solution of this compound into the mass spectrometer to identify all potential product ions.
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Select alternative precursor-product ion transitions for both Glimepiride and this compound that are specific and sensitive, and exhibit minimal overlap.
-
-
Adjust Internal Standard Concentration:
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Experiment with increasing the concentration of the this compound internal standard. This can reduce the relative contribution of the interference from the analyte. However, be mindful that excessively high concentrations of the internal standard can sometimes cause ion suppression.
-
-
Apply a Mathematical Correction:
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If optimization of the method is insufficient, a mathematical correction can be applied.
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From the experiment in Step 1, determine the average percentage contribution of the Glimepiride signal to the this compound signal.
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Use this correction factor to subtract the contribution of the analyte from the measured response of the internal standard in your unknown samples. This correction must be thoroughly validated.
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Problem: Inaccurate Results at the Lower Limit of Quantification (LLOQ)
Possible Cause: Contribution from unlabeled Glimepiride present as an impurity in the this compound internal standard. This will artificially inflate the analyte signal, leading to a positive bias, especially at the LLOQ where the analyte concentration is lowest.
Troubleshooting Steps:
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Assess the Purity of the Internal Standard:
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Prepare and inject a high-concentration solution of the this compound internal standard without any unlabeled Glimepiride.
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Monitor the mass transition for unlabeled Glimepiride.
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The presence of a signal at the analyte's retention time and m/z indicates contamination of the internal standard with the unlabeled analyte.
-
-
Consult the Certificate of Analysis (CoA):
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Review the CoA for your this compound standard to check its stated isotopic and chemical purity.
-
-
Contact the Supplier:
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If significant contamination is detected, contact the supplier to obtain a higher purity batch of the internal standard.
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Quantitative Data Summary
The following table provides typical mass transitions used in the LC-MS/MS analysis of Glimepiride. The transitions for this compound would be shifted by +4 Da for the precursor ion. The product ion may or may not be shifted depending on where the deuterium labels are located on the molecule.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Glimepiride | 491.2 | 352.2 | Positive |
| Glimepiride | 491.16 | 352.08 | Positive |
| Glimepiride | 491.22 | 352.28 | Positive |
| Glimepiride-d5 | 496.188 | 131.009 | Positive |
| Glimepiride-d8 | 499.26 | 359.96 | Positive |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference from Analyte to Internal Standard
Objective: To quantify the percentage of the signal from unlabeled Glimepiride that interferes with the this compound MRM channel.
Methodology:
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Prepare a High-Concentration Glimepiride Solution: Prepare a solution of unlabeled Glimepiride at a concentration equivalent to the ULOQ of your assay in a suitable solvent (e.g., methanol or acetonitrile).
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LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.
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Data Acquisition: Acquire data by monitoring the MRM transition of this compound.
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Prepare an Internal Standard Solution: Prepare a solution of this compound at the concentration used in your assay.
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LC-MS/MS Analysis: Inject the this compound solution.
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Data Acquisition: Acquire data by monitoring the MRM transition of this compound.
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Calculation:
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Measure the peak area of the interfering signal from the high-concentration Glimepiride sample in the this compound channel (Area_interference).
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Measure the peak area of the this compound solution (Area_IS).
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Calculate the percentage of interference: % Interference = (Area_interference / Area_IS) * 100.
-
Protocol 2: Assessment of Unlabeled Analyte in the Deuterated Internal Standard
Objective: To determine the amount of unlabeled Glimepiride present as an impurity in the this compound internal standard.
Methodology:
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Prepare a High-Concentration Internal Standard Solution: Prepare a solution of this compound at a high concentration (e.g., 1 µg/mL) in a suitable solvent.
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LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.
-
Data Acquisition: Acquire data by monitoring the MRM transition of unlabeled Glimepiride.
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Prepare a Low-Concentration Analyte Solution: Prepare a solution of unlabeled Glimepiride at a concentration corresponding to the LLOQ of your assay.
-
LC-MS/MS Analysis: Inject the LLOQ Glimepiride solution.
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Data Acquisition: Acquire data by monitoring the MRM transition of unlabeled Glimepiride.
-
Calculation:
-
Measure the peak area of the signal from the high-concentration this compound sample in the unlabeled Glimepiride channel (Area_impurity).
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Measure the peak area of the LLOQ Glimepiride solution (Area_LLOQ).
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Calculate the percentage contribution of the impurity at the LLOQ: % Contribution = (Area_impurity / Area_LLOQ) * 100.
-
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Logical relationship of isotopic interference.
References
Technical Support Center: Enhancing Glimepiride-d4 Detection Sensitivity
Welcome to the Technical Support Center for the sensitive detection of Glimepiride-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantitative analysis of Glimepiride, using this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the quantitative analysis of Glimepiride?
This compound is a deuterated analog of Glimepiride, meaning one or more hydrogen atoms in the Glimepiride molecule have been replaced by deuterium atoms. Its primary role is to serve as an internal standard (IS) in analytical methods, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] By adding a known amount of this compound to all samples, calibrators, and quality controls, it allows for the correction of variability during sample preparation and analysis. Since this compound is chemically almost identical to Glimepiride, it behaves similarly during extraction and ionization, thus improving the accuracy and precision of the measurement.[1]
Q2: Why am I observing a separate peak for this compound from Glimepiride in my chromatogram?
The slight difference in mass between hydrogen and deuterium can sometimes lead to a small chromatographic separation between the analyte and its deuterated internal standard, an effect known as the "isotope effect".[2] This can be more pronounced with a higher number of deuterium substitutions. While complete co-elution is ideal to ensure both compounds experience the same matrix effects, a small, consistent separation is often acceptable. However, significant separation can lead to differential matrix effects and impact quantification.
Q3: My this compound signal is showing significant variability or loss. What could be the cause?
Signal variability or loss of a deuterated internal standard can stem from several factors:
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Isotopic Exchange (H/D Exchange): Deuterium atoms on certain functional groups (e.g., -OH, -NH, -COOH) can be labile and exchange with hydrogen atoms from the surrounding solvent, especially under acidic or basic conditions.[2] To mitigate this, use this compound with deuterium labels on stable positions (e.g., aromatic rings) and control the pH of your solutions.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source.[2]
-
Inconsistent Sample Preparation: Errors during the extraction process can lead to variable recovery of the internal standard.
Q4: How can I assess the isotopic purity of my this compound standard?
To ensure that the unlabeled Glimepiride in your deuterated standard does not interfere with the measurement of your analyte, you should assess its isotopic purity. This can be done by injecting a high-concentration solution of the this compound standard alone and examining the mass spectrum for the presence of the unlabeled Glimepiride's molecular ion. Reputable suppliers will provide a certificate of analysis detailing the isotopic purity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the detection of Glimepiride and its deuterated internal standard, this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Signal for Glimepiride and this compound | 1. MS/MS Parameter Optimization: Incorrect precursor/product ion selection or suboptimal collision energy. | - Infuse a standard solution of Glimepiride and this compound directly into the mass spectrometer to optimize the precursor and product ions and their corresponding collision energies. For Glimepiride, a common transition is m/z 491.2 → 352.0. For a deuterated standard like Glimepiride-d8, the transition would be m/z 499.26 → 359.96. |
| 2. Ion Source Contamination: A dirty ion source can lead to poor ionization and reduced sensitivity. | - Clean the ion source components according to the manufacturer's instructions. | |
| 3. Inefficient Extraction: The chosen sample preparation method may not be effectively extracting the analytes from the matrix. | - Evaluate different extraction techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT). Compare the recovery of both Glimepiride and this compound for each method. | |
| High Signal Variability (Poor Precision) | 1. Inconsistent Sample Preparation: Manual extraction procedures can introduce variability. | - Automate the sample preparation process if possible. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. |
| 2. Matrix Effects: Differential ion suppression or enhancement between samples. | - Optimize chromatography to separate analytes from interfering matrix components. - Dilute the sample to reduce the concentration of matrix components. - Consider using a different ionization technique (e.g., APCI instead of ESI) which may be less susceptible to matrix effects for your compound. | |
| Poor Accuracy (Bias in Results) | 1. Inaccurate Standard Concentrations: Errors in the preparation of calibration standards. | - Prepare fresh calibration standards and verify their concentrations. |
| 2. Isotopic Contribution from Internal Standard: The unlabeled analyte present as an impurity in the deuterated standard can contribute to the analyte signal, causing a positive bias. | - Analyze a blank sample spiked only with the this compound standard to quantify the contribution of the unlabeled analyte. This can be subtracted from the sample measurements. | |
| 3. Differential Recovery: Glimepiride and this compound may have different extraction recoveries. | - Evaluate the recovery of both the analyte and the internal standard at different concentrations to ensure they are consistent. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Glimepiride Detection
| Sample Preparation Method | Limit of Quantitation (LOQ) | Recovery (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | 0.1 ng/mL | ~88% | High purity of final extract, can be cost-effective. | Can be labor-intensive and require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 0.5 ng/mL | 81.91 - 83.36% | High selectivity and concentration factor, amenable to automation. | Can be more expensive than LLE, requires method development. |
| Protein Precipitation (PPT) | 1.0 ng/mL | Not specified | Simple, fast, and requires minimal solvent. | Final extract may contain more matrix components, leading to potential matrix effects. |
Table 2: LC-MS/MS Parameters for Glimepiride and Glimepiride-d8 Analysis
| Parameter | Glimepiride | Glimepiride-d8 (Internal Standard) |
| Precursor Ion (m/z) | 491.20 | 499.26 |
| Product Ion (m/z) | 351.80 | 359.96 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Data adapted from a study using Glimepiride-d8 as the internal standard.
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: To 500 µL of plasma sample, add a known concentration of this compound internal standard solution.
-
Protein Precipitation (optional but recommended): Add 1 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 rpm for 5 minutes.
-
Extraction: Transfer the supernatant to a clean tube and add 5 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of n-heptane and isopropanol).
-
Vortexing and Centrifugation: Vortex the mixture for 2 minutes and then centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Detailed Methodology for Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard and 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
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Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: A generalized workflow for the bioanalysis of Glimepiride using this compound.
Caption: A decision tree for troubleshooting low signal intensity in this compound detection.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Glimepiride Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) in biological matrices is a critical aspect of drug development. This guide provides a comprehensive comparison of a validated bioanalytical method for Glimepiride using a deuterated internal standard, Glimepiride-d4, against alternative methods. The information presented herein is supported by experimental data to aid in the selection of the most appropriate bioanalytical strategy.
Executive Summary
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted and robust approach for the bioanalysis of Glimepiride, primarily when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and reproducibility by effectively compensating for variability in sample preparation and matrix effects. This guide will delve into the specifics of a method utilizing a deuterated internal standard and compare it with other validated methods employing different internal standards and analytical techniques.
Method Comparison: Glimepiride Bioanalysis
The selection of an appropriate bioanalytical method is contingent on various factors, including the required sensitivity, the nature of the biological matrix, and available instrumentation. Below is a comparative summary of different validated methods for the determination of Glimepiride.
| Parameter | Method 1: UPLC-MS/MS with Glimepiride-d5 | Method 2: LC-MS/MS with Glimepiride-d8 | Method 3: LC-MS/MS with Glipizide | Method 4: HPLC-UV with Gliclazide |
| Internal Standard | Glimepiride-d5[1][2] | Glimepiride-d8[3][4] | Glipizide[4] | Gliclazide |
| Analytical Technique | UPLC-MS/MS | LC-MS/MS | LC-MS/MS | HPLC-UV |
| Linearity Range | 1 - 100 ng/mL | 2.0 - 650.0 ng/mL | Not explicitly stated | 0.5 - 500 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 2.0 ng/mL | 0.1 ng/mL (LLE), 0.5 ng/mL (SPE), 1.0 ng/mL (PP) | Not explicitly stated |
| Accuracy (% RE) | Within ± 5.40% | Within acceptable limits | Comparable and reliable results | Not explicitly stated |
| Precision (% RSD) | < 10% | Within acceptable limits | Comparable and reliable results | Not explicitly stated |
| Recovery | 51.20% - 63.44% | 81.91% - 83.36% | Comparable and reliable results | Not explicitly stated |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE), SPE, Protein Precipitation (PP) | Liquid-Liquid Extraction |
Experimental Protocols
Method 1: UPLC-MS/MS with Glimepiride-d5 Internal Standard
This method provides high sensitivity and a rapid analysis time.
Sample Preparation (Protein Precipitation):
-
To 250 µL of human plasma, add 750 µL of the internal standard solution (Glimepiride-d5 in acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4000 rpm for 20 minutes.
-
Inject the supernatant into the UPLC-MS/MS system.
Chromatographic Conditions:
-
System: Acquity UPLC
-
Column: Acquity UPLC BEH C18
-
Mobile Phase: Acetonitrile and 0.1% ammonium formate (70:30, v/v)
-
Flow Rate: 0.30 mL/min
-
Run Time: 1.00 min
Mass Spectrometric Conditions:
-
System: Triple quadrupole (TQD) mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Glimepiride: m/z 491.188 → 126.009
-
Glimepiride-d5: m/z 496.188 → 131.009
-
Method 2: LC-MS/MS with Glimepiride-d8 Internal Standard
This is a robust and widely used method for bioequivalence studies.
Sample Preparation (Solid-Phase Extraction):
-
Plasma samples are extracted by solid-phase extraction (SPE).
-
Elute with 0.9 mL of acetonitrile-methanol (1:1, v/v) containing 0.05% formic acid.
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Acetonitrile–2 mM ammonium formate (88:12, v/v), pH adjusted to 3.5 with formic acid
-
Flow Rate: 0.5 mL/min
-
Run Time: 1.6 min
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Glimepiride: m/z 491.20 → 351.80
-
Glimepiride-d8: m/z 499.26 → 359.96
-
Method 3: LC-MS/MS with Glipizide Internal Standard
This method offers an alternative, structurally similar internal standard.
Sample Preparation (Comparison of three methods):
-
Liquid-Liquid Extraction (LLE)
-
Solid-Phase Extraction (SPE)
-
Protein Precipitation (PP)
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: 80% acetonitrile and 20% deionized water (adjusted to pH 3.5 with acetic acid)
-
Flow Rate: 200 µL/min
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Glimepiride: m/z 491 → 352
-
Glipizide: m/z 446 → 321
-
Visualizing the Workflow and Method Comparison
To better understand the experimental processes and the logical relationships in method validation, the following diagrams are provided.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. [PDF] A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS / MS | Semantic Scholar [semanticscholar.org]
- 3. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Glimepiride using Glimepiride-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different analytical methodologies for the quantification of Glimepiride in biological matrices. A core focus is the use of a deuterated internal standard, specifically Glimepiride-d4, a stable isotope-labeled (SIL) analogue, which is considered the gold standard in bioanalytical testing. While specific public validation data for this compound is limited, this guide draws upon data from closely related deuterated standards (Glimepiride-d5 and Glimepiride-d8) to illustrate the principles and advantages of this approach.
We will compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods utilizing deuterated and non-deuterated internal standards against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods. This comparative analysis is supported by experimental data from various studies to aid in the selection of the most robust and reliable analytical method for your research needs.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process. An ideal IS mimics the analyte's behavior during sample preparation, chromatography, and detection. Deuterated internal standards like this compound are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-identical physicochemical behavior allows them to effectively compensate for matrix effects, extraction inconsistencies, and instrument response variations, leading to higher accuracy and precision.
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for Glimepiride quantification.
Table 1: LC-MS/MS Methods with Deuterated Internal Standards
| Parameter | Method using Glimepiride-d5 IS[1][2] | Method using Glimepiride-d8 IS[3] |
| Linearity Range | 1 - 100 ng/mL | 2.0 - 650.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 2.0 ng/mL |
| Accuracy (% RE) | -5.40% to 0.70% | Within ±15% of nominal |
| Precision (% RSD) | < 9.65% | < 15% |
| Recovery | 51.20% - 63.44% (Analyte) 80.03% (IS) | 81.91% - 83.36% |
Table 2: LC-MS/MS Method with Non-Deuterated Internal Standard
| Parameter | Method using Gliclazide IS[4] |
| Linearity Range | 5 - 1,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal |
| Precision (% RSD) | Within-batch: 0.72% - 19.07% Batch-to-batch: 7.05% - 14.84% |
| Recovery | 88.70% |
Table 3: HPLC-UV Method
| Parameter | Representative HPLC-UV Method[5] |
| Linearity Range | 15 - 120 µg/mL |
| Lower Limit of Quantification (LOQ) | 10 ng |
| Limit of Detection (LOD) | 4 ng |
| Accuracy | Not explicitly stated in terms of % recovery or % bias |
| Precision | Not explicitly stated in terms of % RSD |
| Recovery | Not explicitly stated |
Experimental Protocols
LC-MS/MS Method with Deuterated Internal Standard (Glimepiride-d5)
-
Sample Preparation:
-
To 250 µL of plasma sample, add 750 µL of acetonitrile containing the internal standard (Glimepiride-d5).
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 20 minutes.
-
Transfer 250 µL of the supernatant to a new tube.
-
Evaporate the solvent at 60°C for 30 minutes.
-
Reconstitute the residue with 250 µL of water and vortex for 30 seconds.
-
Inject 10 µL into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18
-
Mobile Phase: Acetonitrile and 0.1% ammonium formate (70:30, v/v)
-
Flow Rate: 0.30 mL/min
-
Run Time: Approximately 2 minutes
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Glimepiride: m/z 491.188 → 126.009
-
Glimepiride-d5: m/z 496.188 → 131.009
-
-
LC-MS/MS Method with Non-Deuterated Internal Standard (Gliclazide)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To plasma samples, add the internal standard (Gliclazide).
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue.
-
Inject into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: ACE 5 C18 (50 x 4.6 mm, 5 µm)
-
Mobile Phase: 200 mL water, 450 mL acetonitrile, 350 mL methanol, 0.6 mL glacial acetic acid
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Ion Mode
-
MRM Transitions:
-
Glimepiride: m/z 491.16 → 352.08
-
Gliclazide: m/z 324.11 → 127.25
-
-
HPLC-UV Method
-
Sample Preparation:
-
Typically involves protein precipitation followed by centrifugation and filtration before injection.
-
-
Chromatographic Conditions:
-
Column: Lichrosorb® RP-18
-
Mobile Phase: Acetonitrile, water, and glacial acetic acid (550:450:0.6 v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 230 nm
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the bioanalytical workflow and the logic of cross-validation.
Caption: Experimental workflow for Glimepiride bioanalysis using LC-MS/MS.
Caption: Logical workflow for the cross-validation of different analytical methods.
Conclusion
The cross-validation of analytical methods is crucial for ensuring data integrity and reliability in drug development. For the quantification of Glimepiride, LC-MS/MS methods employing a deuterated internal standard, such as this compound, demonstrate superior performance in terms of sensitivity, accuracy, and precision compared to methods using non-deuterated internal standards or HPLC-UV. The near-identical physicochemical properties of deuterated standards allow for more effective compensation of analytical variability, leading to more robust and defensible data. While HPLC-UV methods are simpler and more accessible, they often lack the sensitivity and specificity required for bioanalytical applications with low drug concentrations. Therefore, for pharmacokinetic and bioequivalence studies of Glimepiride, the use of an LC-MS/MS method with a deuterated internal standard is highly recommended.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. [PDF] A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS / MS | Semantic Scholar [semanticscholar.org]
- 3. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
Inter-laboratory Performance in Glimepiride-d4 Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical performance data for the quantification of Glimepiride, utilizing its deuterated internal standard, Glimepiride-d4, across different laboratory settings. The data presented herein is a synthesis of validated bioanalytical methods to offer a benchmark for inter-laboratory performance evaluation.
Comparative Quantitative Data
The following table summarizes the key performance parameters from three representative bioanalytical methods for Glimepiride quantification in human plasma, employing a deuterated internal standard. This data serves as a baseline for what can be expected in a typical inter-laboratory comparison scenario.
| Performance Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linearity Range (ng/mL) | 1 - 100 | 5 - 500 | 5 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | 0.9998 | > 0.988 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 5 | 5 |
| Intra-day Precision (%RSD) | < 9.65 | < 12.24 | < 19.07 |
| Inter-day Precision (%RSD) | < 10 | Not Reported | < 14.84 |
| Intra-day Accuracy (%RE) | -5.40 to 0.70 | Not Reported | 87.03 to 118.32 |
| Inter-day Accuracy (%RE) | Not Reported | 100.58 to 104.48 | 97.73 to 106.47 |
| Mean Recovery (%) | 51.20 - 63.44 | Not Reported | 88.70 |
Experimental Protocol: A Synthesized Approach
This section details a representative experimental protocol for the quantification of Glimepiride in human plasma using this compound as an internal standard (IS) via UPLC-MS/MS. This protocol is a composite of methodologies reported in validated studies.[1]
1. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare individual stock solutions of Glimepiride and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Glimepiride stock solution with methanol to create working solutions for calibration standards and QCs.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 14 ng/mL.[1]
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate Glimepiride working solutions to achieve a calibration curve ranging from 1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 ng/mL).[1]
2. Sample Preparation (Protein Precipitation)
-
To 250 µL of plasma sample (calibration standard, QC, or unknown), add 750 µL of the this compound internal standard working solution in acetonitrile.[1]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 4000 rpm for 20 minutes.[1]
-
Transfer 250 µL of the supernatant to a new set of tubes.
-
Evaporate the solvent to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the residue in 250 µL of the mobile phase and vortex for 30 seconds.
3. UPLC-MS/MS Analysis
-
Chromatographic System: An Acquity UPLC system or equivalent.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1% ammonium formate (70:30, v/v).
-
Flow Rate: 0.30 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
Glimepiride: m/z 491.188 → 126.009
-
This compound (as GPD-d5): m/z 496.188 → 131.009
-
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification in plasma.
References
Glimepiride-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision
In the landscape of bioanalytical research, the precise and accurate quantification of therapeutic agents is paramount. For antidiabetic drugs like glimepiride, this necessity is amplified due to its narrow therapeutic index. The use of an internal standard (IS) is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard mimics the analyte's chemical and physical properties, co-eluting and ionizing similarly, thereby compensating for variations during sample preparation and analysis. Deuterated analogs of the analyte, such as Glimepiride-d4, are often considered the gold standard for internal standards due to their near-identical properties to the parent drug.
This guide provides a comprehensive comparison of the performance of deuterated glimepiride variants and other commonly used internal standards in the bioanalysis of glimepiride. While specific experimental data for this compound is not extensively available in the public domain, this guide draws on data from closely related deuterated analogs, Glimepiride-d5 and Glimepiride-d8, and compares their performance with other non-isotopically labeled internal standards like Gliclazide and Glipizide. This comparative analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their analytical needs.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of a bioanalytical method. The following tables summarize the performance characteristics of various internal standards used in the quantification of glimepiride.
Table 1: Performance Data for Deuterated Glimepiride Internal Standards
| Internal Standard | Analyte | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Glimepiride-d5[1] | Glimepiride | 1 | 1 - 100 | -5.40 to 0.70 | < 10 | 51.20 - 63.44 |
| Glimepiride-d8[2] | Glimepiride | 2 | 2 - 650 | Not Specified | Not Specified | 81.91 - 83.36 |
Table 2: Performance Data for Alternative Internal Standards
| Internal Standard | Analyte | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Gliclazide[3] | Glimepiride | 0.2 | 0.2 - 1500 | < 2.27 | < 4.22 | ~100 |
| Glipizide[4] | Glimepiride | 0.1 - 1.0 | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The methodologies employed in the studies cited above are crucial for understanding the context of the presented data. Below are summaries of the experimental protocols used for the analysis of glimepiride with different internal standards.
Method Using Glimepiride-d5 as Internal Standard[1]
-
Sample Preparation: Protein precipitation was performed by adding acetonitrile to plasma samples, followed by vortexing and centrifugation. The supernatant was then evaporated and the residue reconstituted before injection.
-
Chromatography: An Acquity UPLC BEH C18 column was used with an isocratic mobile phase of acetonitrile and 0.1% ammonium formate (70:30, v/v).
-
Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode was used. The multiple reaction monitoring (MRM) transitions were m/z 491.188 → 126.009 for glimepiride and m/z 496.188 → 131.009 for Glimepiride-d5.
Method Using Glimepiride-d8 as Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE) was employed for sample clean-up.
-
Chromatography: A C18 column was used with a mobile phase of acetonitrile and 2 mM ammonium formate (88:12, v/v) with the pH adjusted to 3.5.
-
Mass Spectrometry: ESI-MS/MS was used to monitor the MRM transitions of m/z 491.20 → 351.80 for glimepiride and m/z 499.26 → 359.96 for Glimepiride-d8.
Method Using Gliclazide as Internal Standard
-
Sample Preparation: Solid-phase extraction using a C18 column was performed to extract glimepiride and gliclazide from human plasma.
-
Chromatography: An Zorbax Eclipse Plus C18 column was used with a mobile phase of acetonitrile and 0.1% formic acid in water (70:30, v/v).
-
Mass Spectrometry: A triple quadrupole mass spectrometer with ESI in positive MRM mode was used. The transitions monitored were m/z 491.6 → 352.8 for glimepiride and m/z 324.9 → 127.2 for gliclazide.
Visualizing the Bioanalytical Workflow
To further elucidate the experimental process, the following diagrams illustrate the typical workflow and the logical relationship in choosing an internal standard.
Caption: A typical workflow for the quantification of glimepiride in plasma using an internal standard.
Caption: Logical considerations for selecting an internal standard for glimepiride analysis.
Conclusion
The use of a stable isotope-labeled internal standard, such as a deuterated analog of glimepiride, is generally the preferred approach for quantitative bioanalysis. The data for Glimepiride-d5 and Glimepiride-d8 demonstrate good performance in terms of linearity and recovery. While specific data for this compound is lacking in readily available literature, it is reasonable to expect a similar high level of performance due to its structural identity with the analyte.
Alternative internal standards like Gliclazide have also shown excellent performance, with a very low limit of quantification and high recovery. The choice between a deuterated analog and a structural analog often comes down to a balance of performance, availability, and cost. For the most critical applications where the highest accuracy and precision are required, a deuterated internal standard like this compound (or its available counterparts) would be the recommended choice. However, for routine analyses, a well-validated method using a structural analog like Gliclazide can also provide reliable results. Researchers should carefully validate their chosen internal standard according to regulatory guidelines to ensure the integrity of their bioanalytical data.
References
Performance of Glimepiride-d4 as an Internal Standard in Bioanalytical Methods: A Comparative Guide
For researchers and scientists engaged in drug metabolism and pharmacokinetic (DMPK) studies, the selection of an appropriate internal standard (IS) is critical for the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of the performance of Glimepiride-d4 as an internal standard in the quantification of glimepiride in biological matrices, alongside other commonly used alternatives.
Comparison of Internal Standards for Glimepiride Bioanalysis
The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not be present in the biological matrix. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard. However, other deuterated and structurally similar compounds have also been successfully employed. The following table summarizes the linearity and range of detection for glimepiride using different internal standards as reported in various validated bioanalytical methods.
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Correlation Coefficient (r²) |
| Glimepiride-d5 | UPLC-MS/MS | 1 - 100 | 1 | 100 | > 0.99 |
| Glimepiride-d8 | LC-MS/MS | 2.0 - 650.0 | 2.0 | 650.0 | ≥ 0.9994[1] |
| Gliclazide | LC-MS/MS | 5 - 1000 | 5 | 1000 | 0.98800 - 0.99948[2][3] |
| Glipizide | LC-MS/MS | 0.1 - 10 (LLE) | 0.1 | 10 | Not Reported |
| No Internal Standard | RP-HPLC | 20 - 120 (µg/mL) | Not Reported | Not Reported | 0.9991[4] |
| No Internal Standard | RP-HPLC | 40 - 140 (µg/mL) | 354 | 1180 | > 0.999[5] |
Note: Data for this compound was not explicitly available in the reviewed literature. The performance of deuterated analogs like Glimepiride-d5 and Glimepiride-d8 can be considered indicative of the expected performance of this compound.
Experimental Protocol: A Representative UPLC-MS/MS Method
Below is a detailed methodology for a typical ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of glimepiride in human plasma, using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 250 µL of human plasma in a microcentrifuge tube, add 750 µL of acetonitrile containing the internal standard (e.g., Glimepiride-d5 at a specific concentration).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 4000 rpm for 20 minutes.
-
Transfer 250 µL of the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 60°C for 30 minutes.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% ammonium formate (70:30, v/v)
-
Flow Rate: 0.30 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Glimepiride: m/z 491.188 → 126.009
-
Glimepiride-d5: m/z 496.188 → 131.009
-
Bioanalytical Workflow
The following diagram illustrates the typical workflow for the bioanalytical quantification of glimepiride in plasma samples.
Caption: Bioanalytical workflow for Glimepiride quantification.
References
- 1. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
A Comparative Guide to the Robustness of Analytical Methods Employing Glimepiride-d4
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comparative analysis of analytical methods for the quantification of glimepiride, with a focus on the use of its deuterated analogue, Glimepiride-d4, as an internal standard. The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Performance Comparison of Internal Standards
The ideal internal standard exhibits physicochemical properties very similar to the analyte of interest. Deuterated standards, such as this compound, are often considered the gold standard in quantitative mass spectrometry-based assays due to their near-identical extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled analyte. This minimizes variability introduced during sample preparation and analysis.
While direct comparative studies on this compound are not extensively published, data from studies using a closely related deuterated standard, Glimepiride-d5, as well as other non-deuterated internal standards like glipizide and glibenclamide, provide valuable insights into method performance. The following table summarizes key validation parameters from various studies, offering a baseline for comparison.
| Parameter | Method using Deuterated IS (Glimepiride-d5) | Method using Non-Deuterated IS (Glipizide) | Method using Non-Deuterated IS (Glibenclamide) |
| Linearity Range | 1–100 ng/mL[1] | 0.1 - 1000 ng/mL | 2.0–500.0 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | 0.1 ng/mL | 2.0 ng/mL[2] |
| Intra-day Precision (%RSD) | < 9.65%[1] | Not explicitly stated | Good |
| Inter-day Precision (%RSD) | < 9.65% | Not explicitly stated | Good |
| Accuracy (%RE) | -5.40% to 0.70% | Not explicitly stated | Good |
| Recovery of IS | 80.03% | Comparable to analyte | Not explicitly stated |
| Stability | Stable for 39 days at -80°C | Stable | Not explicitly stated |
Note: The data presented is a synthesis from multiple sources to illustrate typical performance. Direct comparison is best made within a single study under identical conditions.
Experimental Protocols
The robustness of an analytical method is intrinsically linked to its protocol. Below are detailed methodologies from a validated bioanalytical method for glimepiride in human plasma, which can be adapted for use with this compound.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract glimepiride and the internal standard from the biological matrix.
-
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 2 mL of the extraction solvent (e.g., a mixture of ethyl acetate and diethyl ether, 50:50 v/v).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Freeze the aqueous layer by placing the tubes in a freezer at -20°C for 10 minutes.
-
Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase and inject into the LC-MS/MS system.
-
2. Chromatographic and Mass Spectrometric Conditions (UPLC-MS/MS)
-
Objective: To separate and detect glimepiride and this compound.
-
System: Ultra-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% ammonium formate (70:30, v/v).
-
Flow Rate: 0.30 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Glimepiride Transition: m/z 491.2 → 352.2
-
This compound Transition (Predicted): m/z 495.2 → 356.2 (Note: This is a predicted transition for d4, based on the stable isotope label).
-
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is crucial for method implementation and troubleshooting. The following diagram, generated using Graphviz, illustrates the key steps in a typical bioanalytical method for glimepiride quantification using an internal standard.
Conclusion
The robustness of an analytical method for glimepiride is significantly enhanced by the use of a deuterated internal standard such as this compound. The near-identical chemical and physical behavior of the deuterated internal standard to the analyte ensures high accuracy and precision by compensating for variations in sample preparation and instrument response. The provided experimental protocols and workflow diagram offer a solid foundation for the development and implementation of a robust and reliable analytical method for the quantification of glimepiride in various research and development settings. While other internal standards can be used, the data suggests that a deuterated analog provides superior performance, leading to more dependable results.
References
Assessing the Impact of Glimepiride-d4 on Method Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly for pharmacokinetic and bioequivalence studies, the specificity of an analytical method is paramount. Method specificity ensures that the signal measured is unequivocally from the analyte of interest, free from interference from endogenous matrix components, metabolites, or other co-administered drugs. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high specificity and accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive assessment of Glimepiride-d4's role in establishing method specificity for the quantitative analysis of Glimepiride in biological matrices.
Superiority of this compound as an Internal Standard
This compound, a deuterated analog of the anti-diabetic drug Glimepiride, serves as an ideal internal standard. Its physicochemical properties are nearly identical to the unlabeled analyte. This similarity ensures that it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency (or suppression) as Glimepiride. However, its mass is four daltons higher, allowing for distinct detection by a mass spectrometer. This subtle mass shift is the key to its effectiveness in ensuring method specificity.
Alternatives, such as using a structurally similar molecule (e.g., Gliclazide or Glipizide), are less ideal.[1][2][3] While they can compensate for some variability, differences in their chemical structure can lead to different chromatographic retention times and varying responses to matrix effects, potentially compromising the accuracy of the quantification.
Experimental Protocol: Assessing Method Specificity with this compound
The following protocol outlines a typical LC-MS/MS method validation experiment to assess specificity using this compound.
Objective: To demonstrate that the method can unequivocally quantify Glimepiride in human plasma without interference.
1. Preparation of Samples:
-
Blank Plasma: Six individual lots of blank human plasma, free of Glimepiride and this compound, are processed without the addition of the internal standard.
-
Zero Standard: Blank plasma is spiked with this compound only.
-
Lower Limit of Quantification (LLOQ) Sample: Blank plasma is spiked with Glimepiride at the LLOQ concentration and with this compound.
2. Sample Extraction (Solid-Phase Extraction - SPE):
-
Plasma samples (e.g., 200 µL) are pre-treated, often with an acidic solution.
-
The internal standard working solution (this compound) is added to all samples except the blank.
-
Samples are loaded onto a pre-conditioned SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
The analyte and internal standard are eluted with an appropriate organic solvent mixture.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol).
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Glimepiride and this compound.
-
4. Acceptance Criteria for Specificity:
-
In the analysis of blank plasma samples, any response at the retention time of Glimepiride and this compound should be less than 20% of the response of the LLOQ sample for the analyte and less than 5% for the internal standard.
-
There should be no significant crosstalk between the MRM transitions of the analyte and the internal standard.
Data Presentation: Comparative Analysis
The use of this compound provides superior performance in mitigating matrix effects and ensuring specificity compared to structural analogs.
Table 1: Comparison of Internal Standard Performance
| Parameter | This compound (SIL-IS) | Structural Analog (e.g., Gliclazide) |
| Co-elution | Identical retention time to Glimepiride | Different retention time |
| Matrix Effect Compensation | High (experiences identical ion suppression/enhancement) | Moderate to Low (different susceptibility to matrix effects) |
| Extraction Recovery | Tracks Glimepiride recovery accurately | May differ from Glimepiride recovery |
| Specificity | Very High (mass difference is the only distinction) | Prone to interference from metabolites or other substances |
| Accuracy & Precision | High | Moderate, can be compromised by differential matrix effects |
Table 2: Typical LC-MS/MS Parameters for Glimepiride and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Glimepiride | 491.2 | 352.1 |
| This compound | 495.2 | 356.1 |
Note: The exact m/z values may vary slightly depending on the instrument and its calibration. The d4 analog is expected to have a +4 Da shift.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical advantages of using this compound.
Caption: Workflow for assessing method specificity using this compound.
Caption: Logical comparison of internal standards for Glimepiride analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach to ensure the specificity of analytical methods for the quantification of Glimepiride in biological samples. Its ability to perfectly mimic the behavior of the unlabeled drug during sample preparation and analysis allows for accurate compensation of matrix effects and other sources of variability, leading to highly accurate and precise results. The experimental data and logical framework presented in this guide underscore the superiority of a stable isotope-labeled internal standard for meeting the stringent requirements of regulated bioanalysis.
References
Comparative Analysis of Glimepiride-d4 for Research Applications: A Guide for Scientists
For researchers, scientists, and drug development professionals utilizing Glimepiride-d4 as an internal standard in bioanalytical studies, the selection of a high-quality, reliable source is paramount to ensuring data accuracy and reproducibility. This guide provides a comparative overview of this compound from various suppliers based on publicly available data and outlines detailed experimental protocols for independent verification of critical quality attributes.
Supplier Specification Overview
A review of several prominent suppliers of this compound reveals a range of product specifications. The following table summarizes the publicly available data for key quality attributes. It is important to note that this information is based on the suppliers' own reporting, and independent verification is strongly recommended.
| Supplier | Chemical Purity | Isotopic Purity/Enrichment | Analytical Method Cited | Certificate of Analysis (CoA) Provided |
| Supplier A | >98% | d4, Isotopic Enrichment: 98.5% | HPLC, Mass Spectrometry, ¹H-NMR | Yes |
| Supplier B | ≥99% | ≥99% Deuterated Forms (d1-d4) | Not Specified | Yes |
| Supplier C | >90% | Not Specified | Chromatographic Purity | Example Available |
| Supplier D | 99.92% (for unlabeled) | Not Specified for d4 | LCMS | Example Available (for unlabeled) |
Note: The data presented is a compilation from various supplier websites and example Certificates of Analysis. For the most current and lot-specific information, please refer directly to the supplier.
Experimental Protocols for Independent Verification
To facilitate a rigorous in-house comparison of this compound from different suppliers, the following detailed experimental protocols are provided. These methods are adapted from established analytical techniques for glimepiride and its deuterated analogues.[1][2][3][4][5]
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the determination of the chemical purity of this compound.
a) Materials and Reagents:
-
This compound samples from different suppliers
-
HPLC grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Formic acid
-
Reference standard of unlabeled Glimepiride (if available)
b) Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 4 µm particle size
-
Mobile Phase A: 50 mM ammonium acetate buffer with 0.1% formic acid (pH 4.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic at 60% Mobile Phase B
-
Flow Rate: 0.88 mL/min
-
Column Temperature: 40°C
-
UV Detection: 228 nm
-
Injection Volume: 15 µL
c) Sample Preparation:
-
Prepare a stock solution of each this compound sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 100 µg/mL in the same diluent.
d) Analysis:
-
Inject the working solution of each sample into the HPLC system.
-
Record the chromatogram and determine the area of the main peak corresponding to this compound.
-
Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
References
- 1. waters.com [waters.com]
- 2. japsonline.com [japsonline.com]
- 3. Development and Validation of Liquid Chromatography Method for Determination of Glimepiride in Presence of (Vimto®) Soft Drinks in Rats: Application to Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Glimepiride-d4
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the ecosystem. Glimepiride-d4, a deuterated analog of the antidiabetic drug glimepiride, requires meticulous disposal procedures due to its potential health and environmental risks. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with regulatory standards and promoting best practices in laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side shields, gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or aerosols.[1] In the event of a spill, the material should be carefully collected without creating dust and placed in a suitable, closed container for disposal.[1]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including compounds like this compound, is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] These regulations are in place to prevent the contamination of soil and water sources. It is strictly prohibited to dispose of this compound by flushing it down the drain or mixing it with regular trash, as this can lead to environmental harm.
Step-by-Step Disposal Protocol for this compound
To ensure the safe and compliant disposal of this compound, follow this detailed protocol:
-
Initial Assessment and Segregation:
-
Identify all this compound waste, including expired chemicals, contaminated materials (e.g., gloves, weighing paper), and empty containers.
-
Segregate the this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.
-
-
Packaging and Labeling:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should prominently display "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings. Glimepiride is suspected of damaging fertility or the unborn child.
-
-
Secure Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the release of the substance in case of a leak.
-
-
Engage a Licensed Waste Disposal Service:
-
The disposal of this compound must be handled by a licensed professional waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified disposal companies.
-
-
Documentation:
-
Maintain a detailed record of the disposed this compound, including the quantity, date of disposal, and the name of the waste disposal company. This documentation is crucial for regulatory compliance and internal safety audits.
-
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Glimepiride-d4
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of Glimepiride-d4. Adherence to these procedures is essential to ensure the safety of all personnel and the integrity of your research. This compound is classified as a substance suspected of damaging fertility or the unborn child, necessitating stringent safety protocols.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on established best practices for potent pharmaceutical compounds.[3]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs), up to 1000.[3] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable only for low-risk activities as a secondary layer of protection. Not recommended as primary protection for handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. Due to a lack of specific testing, no recommendation on the specific glove material can be given for this compound itself; therefore, nitrile gloves are a general recommendation. |
| Body Protection | Disposable Coveralls | Recommended to be made from materials like Tyvek or microporous film to protect against chemical splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational and Disposal Plans
A systematic approach is crucial for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed. The substance should be stored locked up.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.
Handling and Experimental Procedures
-
Controlled Area: All handling of this compound should occur in a designated area with controlled access, such as a chemical fume hood or a glove box.
-
Engineering Controls: Use mechanical exhaust or a laboratory fume hood to minimize exposure. For highly potent compounds, containment technologies like flexible glove bags can significantly lower exposure risk.
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.
-
Decontamination: Have a validated decontamination solution readily available in the work area.
Spill Management
-
Alerting: In case of a spill, immediately alert others in the vicinity.
-
Evacuation: If necessary, evacuate the area.
-
Cleanup: Use a pre-prepared spill kit appropriate for chemical hazards. Work from the outside of the spill inward. All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal
-
Waste Classification: this compound waste should be considered hazardous waste.
-
Containerization: Collect waste in suitable, closed, and clearly labeled containers.
-
Disposal Method: Dispose of the waste through a licensed hazardous material disposal company. Ensure compliance with all federal, state, and local regulations. While deuterated compounds themselves are not typically considered an environmental hazard, the primary compound's toxicity dictates the disposal route.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
